Product packaging for 3-Chloro-4-methyl-6-phenylpyridazine(Cat. No.:CAS No. 28657-39-8)

3-Chloro-4-methyl-6-phenylpyridazine

Cat. No.: B1595225
CAS No.: 28657-39-8
M. Wt: 204.65 g/mol
InChI Key: ROVPWRBPJHXFRE-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8) is a solid organic compound with a molecular formula of C11H9ClN2 and a molecular weight of 204.66 g/mol . It is classified as a pharmaceutical intermediate and belongs to the class of heterocyclic compounds based on the pyridazine ring system . This compound serves as a key synthetic precursor in medicinal chemistry research. Patents indicate that derivatives of 4-methyl-6-phenylpyridazine, for which this compound is a building block, have shown biological activity on the central nervous system (CNS) and are investigated for potential antidepressant properties . The structure features two aromatic rings and a reactive chlorine atom, which makes it a versatile intermediate for further chemical modifications, such as nucleophilic substitution reactions, to generate a library of analogs for structure-activity relationship (SAR) studies . Calculated properties include a density of approximately 1.208 g/cm³ and a boiling point of about 374°C at 760 mmHg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2 B1595225 3-Chloro-4-methyl-6-phenylpyridazine CAS No. 28657-39-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methyl-6-phenylpyridazine
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InChI

InChI=1S/C11H9ClN2/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ROVPWRBPJHXFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
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DSSTOX Substance ID

DTXSID40182814
Record name 3-Chloro-4-methyl-6-phenylpyridazine
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Molecular Weight

204.65 g/mol
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CAS No.

28657-39-8
Record name 3-Chloro-4-methyl-6-phenylpyridazine
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Record name 3-Chloro-4-methyl-6-phenylpyridazine
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Record name 3-Chloro-4-methyl-6-phenylpyridazine
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Record name 3-chloro-4-methyl-6-phenylpyridazine
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Foundational & Exploratory

3-Chloro-4-methyl-6-phenylpyridazine CAS 28657-39-8 properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the Chemical Abstracts Service (CAS) registry number 28657-39-8, is a heterocyclic organic compound belonging to the pyridazine class. Its chemical structure, featuring a chlorinated pyridazine ring substituted with methyl and phenyl groups, makes it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and analytical methods. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the pyridazine core is a known pharmacophore, and derivatives of 4-methyl-6-phenylpyridazine have been investigated for their activity on the central nervous system[1]. This guide consolidates available data to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery endeavors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 28657-39-8[2][3][4][5][6]
Molecular Formula C₁₁H₉ClN₂[2][7]
Molecular Weight 204.66 g/mol [2][4][6][7]
IUPAC Name This compound[2][4][7]
SMILES String CC1=NN=C(Cl)C(=C1)C1=CC=CC=C1[7]
InChI Key ROVPWRBPJHXFRE-UHFFFAOYSA-N[4][6]
Topological Polar Surface Area 25.8 Ų[2]
Hydrogen Bond Acceptor Count 2[2]
LogP 2.41[6]
Density 1.208 g/cm³ (Predicted)[8]
Flash Point 211.9 °C (Predicted)[8]
Vapour Pressure 1.82E-05 mmHg at 25°C (Predicted)[8]

Synthesis and Reactivity

This compound serves as a versatile precursor in the synthesis of more complex molecules. The chloro-substituent at the 3-position of the pyridazine ring is a key reactive site, susceptible to nucleophilic substitution reactions.

A US patent describes the use of this compound as a starting material for preparing derivatives with potential activity on the central nervous system[1]. For instance, it can be reacted with various nucleophiles to displace the chlorine atom. Examples of such reactions include:

  • Reaction with Amines: Treatment with N-(2-hydroxyethyl)ethylenediamine in refluxing n-butanol with powdered copper as a catalyst yields the corresponding substituted amino-pyridazine[1].

  • Reaction with Hydrazine: Refluxing with hydrazine hydrate leads to the formation of the 3-hydrazino derivative, which can be further converted into the 3-amino compound through hydrogenation in the presence of a Raney nickel catalyst[1].

These reactions highlight the utility of the compound as a scaffold for building a library of pyridazine derivatives for further investigation.

Experimental Protocols

Synthesis of 3-Amino-4-methyl-6-phenylpyridazine from this compound[1]

This protocol outlines a two-step process to replace the chloro group with an amino group, as direct amination is not feasible[1].

Step 1: Synthesis of 3-Hydrazino-4-methyl-6-phenylpyridazine

  • Reaction Setup: A mixture of 5 g of this compound and 12 ml of hydrazine hydrate is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: The mixture is heated to reflux.

  • Work-up: After one hour and thirty minutes, the reaction is allowed to cool to room temperature. A solid precipitate forms.

  • Purification: The solid is collected by filtration, washed with a small amount of water, and then recrystallized from an isopropanol-isopropyl ether mixture to yield the 3-hydrazino derivative.

Step 2: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine

  • Reaction Setup: The 3-hydrazino derivative obtained in Step 1 is dissolved in a suitable solvent.

  • Reaction Execution: The solution is hydrogenated in the presence of a Raney nickel catalyst.

  • Work-up and Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the final 3-amino product.

Analytical Method: High-Performance Liquid Chromatography (HPLC)[6]

This compound can be analyzed using a reverse-phase HPLC method.

  • Column: Newcrom R1

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

  • Detection: The specific wavelength for UV detection is not provided but can be determined by measuring the UV absorbance spectrum of the compound.

  • Note for Mass Spectrometry (MS) Compatibility: For applications requiring MS detection (LC-MS), the phosphoric acid in the mobile phase should be replaced with a volatile acid, such as formic acid[6]. This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies[6].

Biological Activity and Applications

While detailed biological studies on this compound itself are not widely published, the pyridazine scaffold is of significant interest in medicinal chemistry. Pyridazine derivatives have been reported to exhibit a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.

A patent indicates that derivatives of 4-methyl-6-phenylpyridazine, synthesized from the title compound, are active on the central nervous system[1]. This suggests that this compound is a key intermediate for developing novel therapeutic agents targeting neurological pathways. Its primary application, therefore, is as a building block for drug discovery and development professionals exploring new chemical entities within this class.

Safety and Handling

According to available Safety Data Sheet (SDS) information, specific toxicological, ecological, and reactivity data for this compound is largely unavailable[8]. However, standard laboratory precautions for handling chemical intermediates should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[8].

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge[8].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials[8].

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

Synthesis_Workflow start 3-Chloro-4-methyl-6- phenylpyridazine (CAS 28657-39-8) intermediate 3-Hydrazino-4-methyl-6- phenylpyridazine start->intermediate Reflux reagent1 Hydrazine Hydrate reagent1->intermediate product 3-Amino-4-methyl-6- phenylpyridazine intermediate->product Catalysis reagent2 Hydrogenation (Raney Ni) reagent2->product Analytical_Workflow sample Sample Preparation (Dissolve in Mobile Phase) injection HPLC Injection sample->injection separation Reverse-Phase Separation (Newcrom R1 Column) Mobile Phase: ACN/H₂O/Acid injection->separation detection UV or MS Detection separation->detection analysis Data Analysis (Purity, Quantification) detection->analysis Logical_Relationship cluster_derivatives Synthetic Derivatives core This compound (Precursor) deriv1 Aminated Derivatives core->deriv1 Nucleophilic Substitution deriv2 Alkoxylated Derivatives core->deriv2 deriv3 Other Heterocyclic Adducts core->deriv3 activity Screening for CNS Activity deriv1->activity deriv2->activity deriv3->activity

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the heterocyclic compound 3-Chloro-4-methyl-6-phenylpyridazine. Due to the limited availability of experimental data for this specific molecule, this document also includes predicted values and data from closely related structural analogs to offer a broader understanding of its potential properties. This information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that much of the data is computationally predicted and should be confirmed through experimental validation.

Identifier Value Source
IUPAC Name This compoundPubChem[1]
CAS Number 28657-39-8PubChem[1]
Molecular Formula C₁₁H₉ClN₂Guidechem[2]
Molecular Weight 204.66 g/mol CymitQuimica[3]
Canonical SMILES CC1=CC(=NN=C1Cl)C2=CC=CC=C2
Property Value Type Source
Melting Point 159-161 °CExperimental (for 3-Chloro-6-phenylpyridazine)Sigma-Aldrich[4]
Boiling Point 367.0 ± 37.0 °CPredicted (for 6-Chloro-4-methoxy-3-phenyl-pyridazine)ChemicalBook[5]
Density 1.208 g/cm³PredictedECHEMI[6]
Flash Point 211.9 °CPredictedECHEMI[6]
Vapor Pressure 1.82E-05 mmHg at 25 °CPredictedECHEMI[6]
Solubility No data available-
logP (XLogP3-AA) 2.8PredictedGuidechem[2]
pKa 1.88 ± 0.10Predicted (for 6-Chloro-4-methoxy-3-phenyl-pyridazine)ChemicalBook[5]
Topological Polar Surface Area 25.8 ŲComputedGuidechem[2]
Hydrogen Bond Acceptor Count 2ComputedGuidechem[2]

Spectral Data

  • ¹H NMR: The spectrum would likely show signals corresponding to the aromatic protons of the phenyl group, a singlet for the methyl group, and a signal for the remaining proton on the pyridazine ring.

  • ¹³C NMR: The spectrum would exhibit signals for the carbons of the phenyl and pyridazine rings, as well as a signal for the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-Cl stretching vibration.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.66 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Reactivity and Stability

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyridazine ring and the presence of a labile chlorine atom.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position is susceptible to displacement by various nucleophiles. This is a common reaction for chloropyridazines and allows for the introduction of a wide range of functional groups.

  • Stability: The Safety Data Sheet for this compound indicates that there is no data available regarding its chemical stability or potential for hazardous reactions[6]. As with many chlorinated heterocyclic compounds, it should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, a general methodology for the synthesis of similar chloropyridazine derivatives can be outlined.

General Synthesis of Chloropyridazines:

A common route to 3-chloropyridazines involves the treatment of the corresponding pyridazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). The pyridazinone precursor can often be synthesized from the condensation of a suitable dicarbonyl compound with hydrazine.

General Characterization Methods:

The identity and purity of the synthesized compound would be confirmed using a combination of the following standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point Determination: To determine the melting point of the purified solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Visualizations

As no specific signaling pathway interactions for this compound have been identified, the following diagram illustrates a generalized workflow for the synthesis and characterization of a pyridazine derivative.

G General Workflow for Pyridazine Derivative Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., dicarbonyl compound, hydrazine) reaction Reaction (e.g., Condensation, Chlorination) start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product Purified Pyridazine Derivative workup->product tlc TLC product->tlc mp Melting Point product->mp nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structure Confirmation and Purity Assessment tlc->analysis mp->analysis nmr->analysis ir->analysis ms->analysis

Caption: Generalized workflow for the synthesis and characterization of pyridazine derivatives.

Biological Activity

There is no specific information in the reviewed literature regarding the biological activity or potential drug development applications of this compound. However, the pyridazine scaffold is a known pharmacophore present in a variety of biologically active molecules with applications as herbicides, fungicides, and insecticides[7]. Furthermore, various substituted pyridazine derivatives have been investigated for their potential as antibacterial and anti-inflammatory agents. Therefore, this compound could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic or agrochemical applications. Further research is required to explore the biological profile of this specific molecule.

References

Spectroscopic Data for 3-Chloro-4-methyl-6-phenylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the spectroscopic data for the compound 3-Chloro-4-methyl-6-phenylpyridazine (CAS No. 28657-39-8). Despite a comprehensive search of publicly available scientific databases and literature, specific experimental Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for this exact compound could not be located. This suggests that while the compound is known and has been synthesized, its detailed spectroscopic characterization has not been published in accessible formats.

This guide, therefore, provides a framework for researchers who may be synthesizing or analyzing this compound. It includes general spectroscopic characteristics expected for pyridazine derivatives based on published literature, standardized experimental protocols for acquiring IR and NMR data, and a logical workflow for the characterization process.

Predicted Spectroscopic Data

While specific experimental data is unavailable, the following tables summarize the expected regions for key signals in both IR and NMR spectroscopy based on the known structure of this compound and data from analogous compounds. These tables are intended to serve as a reference for researchers in interpreting experimentally obtained spectra.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretching (Aromatic)3100 - 3000Medium to Weak
C-H stretching (Methyl)2975 - 2850Medium to Weak
C=N stretching (Pyridazine ring)1600 - 1475Medium to Strong
C=C stretching (Aromatic/Pyridazine)1600 - 1400Medium to Strong
C-Cl stretching800 - 600Strong
C-H out-of-plane bending (Aromatic)900 - 675Strong

Table 2: Predicted ¹H NMR Spectroscopy Data

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Phenyl-H (ortho, meta, para)7.2 - 8.0Multiplet7 - 8
Pyridazine-H7.0 - 7.5SingletN/A
Methyl-H2.2 - 2.6SingletN/A

Table 3: Predicted ¹³C NMR Spectroscopy Data

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Pyridazine-C (C-Cl)150 - 160
Pyridazine-C (C-Phenyl)155 - 165
Pyridazine-C (C-Methyl)135 - 145
Pyridazine-C (CH)120 - 130
Phenyl-C (ipso)135 - 145
Phenyl-C (ortho, meta, para)125 - 135
Methyl-C15 - 25

Experimental Protocols

The following are detailed, generalized methodologies for obtaining high-quality IR and NMR spectra for pyridazine derivatives like this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Ensure the solid sample of this compound is dry and finely powdered.

  • Instrument Setup:

    • Perform a background scan to record the spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

    • Compare the obtained spectrum with the predicted values and known spectra of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Methodology (¹H and ¹³C NMR):

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

  • Instrument Setup (¹H NMR):

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Instrument Setup (¹³C NMR):

    • Tune and shim the spectrometer for the ¹³C frequency.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized pyridazine derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR_Acquisition IR Spectrum Acquisition Purification->IR_Acquisition NMR_Acquisition NMR Spectra Acquisition (1H, 13C) Purification->NMR_Acquisition IR_Analysis IR Data Analysis: Functional Group Identification IR_Acquisition->IR_Analysis NMR_Analysis NMR Data Analysis: Structure Elucidation NMR_Acquisition->NMR_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

Molecular structure of 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Chloro-4-methyl-6-phenylpyridazine

Introduction

This compound is a heterocyclic aromatic compound belonging to the pyridazine class. Its structure, featuring a reactive chlorine atom and sites for functionalization, makes it a valuable intermediate and core scaffold in synthetic organic chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical methods. For researchers and professionals in drug development, this document highlights the compound's significance as a precursor for synthesizing derivatives with potential biological activities, particularly those targeting the central nervous system (CNS).

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a pyridazine ring substituted with a chloro group at position 3, a methyl group at position 4, and a phenyl group at position 6. This arrangement of functional groups dictates its reactivity and physical characteristics.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 28657-39-8 [1]
Molecular Formula C₁₁H₉ClN₂ [2]
Molecular Weight 204.66 g/mol [1][2]
InChI Key ROVPWRBPJHXFRE-UHFFFAOYSA-N [1]
Boiling Point 374.2°C at 760 mmHg [3]
Density 1.208 g/cm³ [3]
LogP 2.41
Topological Polar Surface Area 25.8 Ų [2]

| Hydrogen Bond Acceptor Count | 2 |[2] |

Spectroscopic Characterization

While experimentally derived spectra for this compound are not widely available in public repositories, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

Technique Expected Characteristics
¹H-NMR - Phenyl Protons (5H): Multiplet in the aromatic region (approx. δ 7.4-7.8 ppm). - Pyridazine Proton (1H): Singlet for the proton at position 5 (approx. δ 7.5-7.7 ppm). - Methyl Protons (3H): Singlet in the upfield region (approx. δ 2.2-2.5 ppm).
¹³C-NMR - Aromatic/Heteroaromatic Carbons: Multiple signals in the δ 120-160 ppm range. - Methyl Carbon: A single signal in the upfield region (approx. δ 15-25 ppm).
IR Spectroscopy - C-H (aromatic): ~3100-3000 cm⁻¹. - C-H (aliphatic): ~2950 cm⁻¹. - C=N and C=C (ring stretching): ~1600-1450 cm⁻¹.[4] - C-Cl stretch: ~800-600 cm⁻¹.

| Mass Spectrometry | - Molecular Ion (M⁺): Expected peaks at m/z 204 and 206 in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes. - Fragmentation: Likely loss of a chlorine radical (M-35), a methyl radical (M-15), or cleavage of the pyridazine ring. |

Synthesis and Reactivity

This compound is typically synthesized from its pyridazinone precursor, 4-methyl-6-phenyl-3(2H)-pyridazinone. The pyridazinone itself can be formed through the cyclization of a suitable γ-keto acid with hydrazine. The subsequent chlorination is a standard transformation for this class of heterocycles.

G cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination KetoAcid γ-Keto Acid (3-Methyl-1-phenyl-1,4-butanedione) Pyridazinone 4-Methyl-6-phenyl-3(2H)-pyridazinone KetoAcid->Pyridazinone Cyclocondensation Hydrazine Hydrazine (N₂H₄) Hydrazine->Pyridazinone Cyclocondensation FinalProduct This compound Pyridazinone->FinalProduct ChlorinatingAgent Chlorinating Agent (e.g., POCl₃) ChlorinatingAgent->FinalProduct

Caption: General synthesis workflow for this compound.

Experimental Protocol: Chlorination of 4-methyl-6-phenyl-3(2H)-pyridazinone

This protocol describes a general method for the synthesis of the title compound from its pyridazinone precursor.

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-methyl-6-phenyl-3(2H)-pyridazinone (1 equivalent).

  • Reaction: Add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or sodium hydroxide (NaOH) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography to yield pure this compound.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for its quantification in various matrices.

G cluster_workflow HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Injection (5 µL) SamplePrep->Injection Separation RP-HPLC Column (Newcrom R1) Injection->Separation Detection UV/MS Detector Separation->Detection Data Data Analysis (Chromatogram) Detection->Data

Caption: Workflow for the HPLC analysis of this compound.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol is adapted from a method developed for the analysis of the title compound.

  • Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.

  • Column: Newcrom R1 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For MS detection, formic acid should be used instead of phosphoric acid.

  • Method Type: Isocratic reverse-phase chromatography.

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the compound using the detector.

    • Quantify the compound by comparing its peak area to that of the standard.

Biological Context and Drug Development Potential

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5][6] Derivatives of 4-methyl-6-phenylpyridazine, in particular, have been patented for their activity on the central nervous system. The title compound serves as a key starting material for creating libraries of novel molecules for biological screening. The chloro-substituent is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups and side chains to explore the structure-activity relationship (SAR).

G Core Core Scaffold (this compound) Synth Derivative Synthesis (Nucleophilic Substitution at C3) Core->Synth React with Amines, Alcohols, etc. Screen Biological Screening (e.g., Receptor Binding Assays) Synth->Screen Generate Chemical Library Candidate CNS-Active Drug Candidates Screen->Candidate Identify Hits

Caption: Logical workflow illustrating the role of the compound in drug discovery.

Experimental Protocol: Synthesis of a 3-amino-pyridazine Derivative

This protocol demonstrates the utility of this compound as a chemical intermediate, based on patented procedures.

  • Reagents and Setup: In a suitable reaction vessel, combine this compound (1 equivalent) with an excess of hydrazine hydrate (e.g., 10 equivalents).

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Cooling and Isolation: After the reaction is complete (typically 1-2 hours), allow the mixture to cool. A solid product, the 3-hydrazino derivative, should precipitate.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a solvent mixture such as isopropanol/isopropyl ether to obtain the purified 3-hydrazino-4-methyl-6-phenylpyridazine intermediate.

  • Hydrogenation (Conversion to Amino Group): The resulting hydrazino derivative can be subsequently hydrogenated in the presence of a catalyst like Raney Nickel to yield the corresponding 3-amino-4-methyl-6-phenylpyridazine.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is a summary of key safety data.

Table 3: Safety and Handling Information

Category Recommendation
Personal Protective Equipment (PPE) Wear safety goggles, chemical-resistant gloves, and a lab coat. Use a respirator if dust formation is likely.
Handling Handle in a well-ventilated area, preferably a fume hood. Avoid dust formation and contact with skin and eyes. Use non-sparking tools.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.
First Aid (Inhalation) Move victim to fresh air.
First Aid (Skin Contact) Remove contaminated clothing and rinse skin thoroughly with water.
First Aid (Eye Contact) Immediately flush eyes with plenty of water for at least 15 minutes.
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting.

| Ecological Information | No specific toxicity data is available; discharge into the environment must be avoided.[3] |

References

Biological activity of substituted pyridazine compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Substituted Pyridazine Compounds

Introduction

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its high π-deficiency and the ability of its nitrogen atoms to participate in hydrogen bonding and chelation, make it a versatile scaffold for the design of novel therapeutic agents.[4] Substituted pyridazine and pyridazinone derivatives have been shown to possess a remarkably broad spectrum of biological activities, attracting significant interest from researchers in drug discovery and development.[5][6][7] These activities include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anticonvulsant effects, among others.[1][3] This guide provides a comprehensive technical overview of the key biological activities of substituted pyridazine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Pyridazine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and survival. Their efficacy against key oncogenic targets like VEGFR-2, EGFR, and Bcr-Abl highlights their potential as next-generation anticancer agents.[6]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[2] Inhibition of the VEGFR-2 signaling pathway is a proven strategy in cancer therapy.[8] Several pyridazine-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[2][9]

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimer->Downstream Activates Pyridazine Pyridazine Inhibitors Pyridazine->Dimer Inhibits Response Angiogenesis, Proliferation, Survival Downstream->Response Promotes

Caption: Inhibition of the VEGFR-2 signaling cascade by substituted pyridazine compounds.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Pyridazine Derivatives

Compound ID IC₅₀ (nM) Reference
18b 60.7 [2][9][10]
18c 107 [2][9]
8f 1300 [2][9]
15 1400 [2][9]
8c 1800 [2][9]
5b >10000 (92.2% inhibition at 10 µM) [8]

| 6a | >10000 (91.5% inhibition at 10 µM) |[8] |

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the VEGFR-2 enzyme.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT), test compounds (dissolved in DMSO), positive control inhibitor (e.g., Sorafenib), 96-well plates, kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Add 5 µL of test compound solution (at various concentrations) or control to the wells of a 96-well plate. b. Add 20 µL of a solution containing the VEGFR-2 enzyme and the substrate to each well. c. Initiate the kinase reaction by adding 25 µL of ATP solution. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions. f. Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways regulating cell proliferation and survival.[11] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime therapeutic target.[11][12] Novel pyridazine-pyrazoline hybrids have been synthesized and shown to be excellent EGFR inhibitors.[13]

G cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Downstream Downstream Signaling (e.g., RAS/MAPK) Dimer->Downstream Activates Pyridazine Pyridazine Inhibitors Pyridazine->Dimer Inhibits Response Cell Proliferation, Survival Downstream->Response Promotes

Caption: Mechanism of EGFR signaling inhibition by substituted pyridazine compounds.

Table 2: In Vitro EGFR Inhibitory Activity of Pyridazine-Pyrazoline Hybrids

Compound ID IC₅₀ (µM) Reference
IXn 0.65 [13]
IXg 0.75 [13]
IXb 0.82 [13]
IXl 0.84 [13]

| Erlotinib (Control) | 0.95 |[13] |

  • EGFR Kinase Assay: The protocol is similar to the VEGFR-2 assay, substituting the VEGFR-2 enzyme and substrate with the EGFR enzyme and a suitable substrate. Erlotinib is used as a positive control.[13]

  • Cell Cycle Analysis via Flow Cytometry: a. Cell Culture: Culture a relevant cancer cell line (e.g., UO-31 renal cancer) in appropriate media. b. Treatment: Seed cells in culture plates and treat with test compounds (e.g., IXg, IXn) at their IC₅₀ concentrations for a specified duration (e.g., 48 hours). c. Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at 4°C. d. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. e. Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on PI fluorescence intensity. An accumulation of cells in the G2/M phase suggests cell cycle arrest.[13]

Bcr-Abl Tyrosine Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in over 90% of chronic myelogenous leukemia (CML) cases.[14] While imatinib is a successful Bcr-Abl inhibitor, drug resistance is a significant clinical challenge.[15] Pyrido[2,3-d]pyrimidine derivatives, which are structurally related to pyridazines, have been identified as highly potent inhibitors of both wild-type and imatinib-resistant Bcr-Abl mutants.[15][16]

G cluster_pathway Bcr-Abl Signaling in CML BcrAbl Bcr-Abl Fusion Protein (Constitutively Active) Downstream Downstream Signaling (STAT, PI3K/Akt, RAS) BcrAbl->Downstream Activates Pyridazine Pyridopyrimidine Inhibitors Pyridazine->BcrAbl Inhibits Response Uncontrolled Proliferation, Inhibition of Apoptosis Downstream->Response CML Chronic Myelogenous Leukemia (CML) Response->CML

Caption: Inhibition of the oncogenic Bcr-Abl kinase by pyridopyrimidine compounds.

Table 3: Bcr-Abl Dependent Cell Growth Inhibition by Pyrido[2,3-d]pyrimidine Derivatives

Compound ID Target IC₅₀ Reference
PD166326 Bcr-Abl driven K562 cells 300 pM [15]
PD166326 Abl Kinase (in vitro) 8 nM [15]
PD173955 Bcr-Abl driven cells 2-35 nM [16]

| PD173955 | Bcr-Abl Kinase (in vitro) | 1-2 nM |[16] |

  • Cell Lines: Use a Bcr-Abl-dependent cell line (e.g., K562) and a control cell line that does not depend on Bcr-Abl for growth.

  • Procedure: a. Seed cells in 96-well plates at a predetermined density. b. Add serial dilutions of the test compounds (e.g., PD166326) or a vehicle control (DMSO) to the wells. c. Incubate the plates for a period that allows for several cell divisions (e.g., 48-72 hours). d. Assess cell viability/proliferation using a suitable method, such as the MTT assay.

  • MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. b. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ values.[16]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and pain.[17] Pyridazine and pyridazinone derivatives have been developed as potent and selective COX-2 inhibitors, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[18][19][20]

G cluster_pathway Prostaglandin Synthesis Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Physiological Prostaglandins COX1->PGs_phys (Homeostasis) PGs_inflam Inflammatory Prostaglandins (PGE₂) COX2->PGs_inflam (Inflammation, Pain) Pyridazine Pyridazine Inhibitors Pyridazine->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 enzyme by pyridazine derivatives in the arachidonic acid cascade.

Table 4: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Pyridazine Derivatives

Compound ID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI) (COX-1/COX-2) Reference
6b 1.14 0.18 6.33 [20]
4c >10 0.26 >38.46 [20]
4e 1.25 0.356 3.51 [18]
3d 1.54 0.425 3.62 [18]
3e 1.68 0.519 3.24 [18]
Celecoxib (Control) 1.10 0.35 3.14 [20]

| Indomethacin (Control) | 0.45 | 0.90 | 0.50 |[20] |

This protocol describes a colorimetric or fluorometric method to assess the peroxidase activity of COX enzymes.

  • Reagents and Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme cofactor, assay buffer (e.g., Tris-HCl), colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), test compounds, and reference inhibitors (Celecoxib, Indomethacin).

  • Procedure: a. Pre-incubate the COX-1 or COX-2 enzyme with the heme cofactor in the assay buffer at room temperature. b. Add the test compound at various concentrations to the enzyme solution and incubate for a short period (e.g., 15 minutes) to allow for binding. c. Add the colorimetric probe (TMPD). d. Initiate the reaction by adding the substrate, arachidonic acid. e. Immediately monitor the change in absorbance (oxidation of TMPD) over time using a microplate reader at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.[18][20]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have been investigated for their antibacterial and antifungal properties, with some compounds showing potent activity, particularly against Gram-negative bacteria.[4]

G cluster_workflow Antimicrobial Screening Workflow (Disc Diffusion) A Prepare Bacterial/ Fungal Inoculum B Inoculate Agar Plate (Lawn Culture) A->B D Place Discs on Agar Surface B->D C Impregnate Sterile Discs with Test Compounds C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: A typical experimental workflow for evaluating the antimicrobial activity of compounds.

Table 5: Antimicrobial Activity (MIC, µg/mL) of Selected Pyridazine Derivatives

Compound Class/ID Escherichia coli Pseudomonas aeruginosa Staphylococcus aureus Candida albicans Reference
Chloro derivatives 0.892 - 3.744 0.892 - 3.744 N/A N/A
Compound 10h N/A N/A 16 N/A [4]
Compound 8g N/A N/A N/A 16 [4]
Compound IIIa Excellent Activity* No Activity Good Activity N/A [21]
Chloramphenicol (Control) 2.019 - 8.078 2.019 - 8.078 N/A N/A
Fluconazole (Control) N/A N/A N/A Standard [21]

*Note: Reference[21] reports qualitative activity; MIC values were not provided.

This method, also known as the Kirby-Bauer test, is a widely used qualitative screening method.[21]

  • Media and Inoculum Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Procedure: a. Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate to create a lawn of microbial growth. b. Prepare sterile paper discs (6 mm in diameter). Impregnate the discs with a known concentration of the test compound (e.g., 50 µ g/disc ). c. Aseptically place the impregnated discs, along with positive control (e.g., Gentamycin) and negative control (solvent) discs, onto the surface of the inoculated agar plate. d. Invert the plates and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[21] For quantitative data, a broth microdilution assay is typically performed to determine the Minimum Inhibitory Concentration (MIC).

Antihypertensive Activity

Hypertension is a major risk factor for cardiovascular disease. The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, and the Angiotensin-Converting Enzyme (ACE) is a key component of this system.[22] Pyridazine and pyridazinone derivatives have been synthesized and evaluated as antihypertensive agents, with some acting as ACE inhibitors.[22][23][24]

G cluster_pathway Renin-Angiotensin-Aldosterone System (RAAS) Angio Angiotensinogen AngI Angiotensin I Angio->AngI Cleaved by Renin Renin AngII Angiotensin II AngI->AngII Converted by ACE ACE Response Vasoconstriction, Aldosterone Secretion AngII->Response Pyridazine Pyridazinone Inhibitors Pyridazine->ACE Inhibit BP Increased Blood Pressure Response->BP

Caption: The role of pyridazinone-based ACE inhibitors in the RAAS pathway.

Table 6: Antihypertensive Activity of Selected Pyridazine Derivatives

Compound ID Mechanism/Assay Result Reference
7c In vivo (SHR*) 4.9 times the activity of dihydralazine [23]
6 In vitro ACE Inhibition IC₅₀ = 5.78 µg/mL [22]
Lisinopril (Control) In vitro ACE Inhibition IC₅₀ = 0.85 µg/mL [22]

*SHR: Spontaneously Hypertensive Rats

This protocol is based on the use of a commercial colorimetric assay kit.[22]

  • Principle: The assay measures the amount of 3-hydroxybutyric acid (3HB) generated by the action of ACE and a specific substrate (3-hydroxybutyrylglycyl-glycyl-glycine). The 3HB is quantified by a subsequent enzymatic reaction that leads to the formation of a colored product. The reduction in color in the presence of an inhibitor is proportional to its activity.

  • Reagents and Materials: ACE Kit-WST (e.g., from Dojindo), test compounds, positive control (e.g., Lisinopril), 96-well microplate, microplate reader.

  • Procedure: a. Add substrate buffer to each well of a 96-well plate. b. Add the test compound solution or control to the appropriate wells. c. Add enzyme working solution to all wells except the blank. d. Incubate the plate at 37°C for 60 minutes. e. Add indicator solution (containing enzymes and a WST formazan dye) and incubate at room temperature for 10 minutes. f. Stop the reaction by adding the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the percentage of ACE inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.[22]

References

The Enduring Versatility of the Pyridazine Core: A Technical Guide to its Chemistry and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity, contribute to its remarkable versatility in molecular recognition and drug-target interactions.[1] This technical guide provides an in-depth review of pyridazine chemistry, encompassing its synthesis, key reactions, and diverse applications, with a particular focus on its role in the development of novel therapeutic agents.

Core Chemistry and Physicochemical Properties

The arrangement of the nitrogen atoms in the pyridazine ring profoundly influences its physicochemical properties. It is characterized by weak basicity and a high dipole moment, which facilitates π-π stacking interactions, a crucial aspect of its binding capabilities.[1] Furthermore, the two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, enabling strong and specific interactions with biological targets.[1] These inherent characteristics, combined with a lower lipophilicity compared to a phenyl ring, make the pyridazine moiety an attractive component in drug design to enhance pharmacokinetic profiles and reduce off-target effects.[2]

Synthetic Methodologies

The construction of the pyridazine core can be achieved through various synthetic strategies, with the most common being the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine derivatives.

General Synthesis of Pyridazines from 1,4-Diketones

A foundational method for pyridazine synthesis involves the reaction of a 1,4-diketone with hydrazine, leading to the formation of a dihydropyridazine intermediate, which is subsequently oxidized to the aromatic pyridazine.[3]

Experimental Protocol: Synthesis of a Generic Pyridazine

  • Reaction Setup: A solution of the 1,4-diketone (1 equivalent) in a suitable solvent, such as ethanol or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Hydrazine hydrate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

  • Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a specified period (typically 2-6 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Oxidation: Upon completion of the initial condensation, an oxidizing agent (e.g., chromium trioxide in acetic acid) is carefully added to the reaction mixture to facilitate the aromatization of the dihydropyridazine intermediate.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired pyridazine.

Synthesis of Pyridazinones

Pyridazinones, which feature a carbonyl group within the pyridazine ring, are another important class of pyridazine derivatives with significant biological activities.[4] A common route to their synthesis involves the cyclization of β-aroylpropionic acids with hydrazine hydrate.

Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one [5]

  • Reaction Setup: Benzoylpropionic acid (0.1 M) is placed in a round-bottom flask.

  • Reagents: Ethanol (25 ml) and hydrazine hydrate (1 ml) are added to the flask.

  • Reflux: The reaction mixture is refluxed for 8 hours.

  • Isolation: The mixture is then concentrated and poured into ice-cold water.

  • Purification: The resulting solid is collected by filtration and recrystallized from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[5] The structure can be confirmed by IR spectroscopy, which shows a characteristic C=O stretching vibration at 1685 cm⁻¹ and an N-H stretch at 3350 cm⁻¹.[5]

Applications in Drug Discovery and Development

The pyridazine scaffold is a key component in a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[4][5][6]

Anticancer Agents

A significant number of pyridazine-containing compounds have been synthesized and evaluated for their anticancer properties.[6] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as various kinases.[7]

Table 1: In Vitro Anticancer Activity of Selected Pyridazine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Pyridazine-pyrazoline hybrid IXn EGFR0.65[3]
Pyridazine-pyrazoline hybrid IXg EGFR0.75[3]
Pyridazine-pyrazoline hybrid IXb EGFR0.82[3]
Pyridazine-pyrazoline hybrid IXl EGFR0.84[3]
Erlotinib (Reference) EGFR0.95[3]
Compound 5b HCT-116 (Colon Cancer)< Imatinib ref.[8]
Compound 4b MCF-7 (Breast Cancer)21.2[8]
Compound 9e NCI-60 PanelHigh Growth Inhibition[9]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The following diagram illustrates a general workflow for the screening of novel pyridazine-based anticancer agents.

G Experimental Workflow for Anticancer Drug Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Synthesis Synthesis of Pyridazine Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization InVitro In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Characterization->InVitro IC50 IC50 Determination InVitro->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) IC50->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: Workflow for the synthesis and evaluation of pyridazine-based anticancer agents.

Anti-inflammatory Agents

Pyridazine and pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[10] Their mechanism of action can involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).

Table 2: Anti-inflammatory Activity of Selected Pyridazinone Derivatives

CompoundTargetActivityReference
Compound 4a COX-2More potent than indomethacin[11]
Compound 9d COX-2More potent than indomethacin[11]
Compound 8a COX-1/COX-259% inhibition (COX-1), 37% inhibition (COX-2) at 10 µM[12]
Compound 8b COX-1/COX-261% inhibition (COX-1), 28% inhibition (COX-2) at 10 µM[12]
4ba PDE4BSelective inhibitor[13]

COX: Cyclooxygenase, an enzyme responsible for the formation of prostanoids, including prostaglandins. PDE4: Phosphodiesterase 4, an enzyme that degrades the second messenger cyclic AMP (cAMP).

The FDA-approved drug Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It contains a pyridazine core and is used for the treatment of plaque psoriasis. Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase domain (JH2), thereby blocking the signaling of key inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[5]

The following diagram illustrates the signaling pathway inhibited by Deucravacitinib.

G Deucravacitinib Mechanism of Action Cytokine Cytokines (IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activation JAK Other JAKs Receptor->JAK activation STAT STATs TYK2->STAT phosphorylation JAK->STAT phosphorylation Nucleus Nucleus STAT->Nucleus translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 allosteric inhibition

Caption: Deucravacitinib allosterically inhibits TYK2, blocking inflammatory signaling.

Other Therapeutic Applications

The versatility of the pyridazine scaffold extends to a wide range of other therapeutic areas. Pyridazine derivatives have been investigated for their potential as:

  • Antihypertensive agents: Modulating blood pressure through various mechanisms.

  • Antimicrobial agents: Exhibiting activity against bacteria and fungi.

  • Antidepressants and Anxiolytics: Acting on the central nervous system.

  • Anticonvulsants: Showing potential in the treatment of epilepsy.[4]

Conclusion

The pyridazine core continues to be a fertile ground for the discovery and development of new chemical entities with significant biological activities. Its unique physicochemical properties and synthetic accessibility make it a highly attractive scaffold for medicinal chemists. The successful translation of pyridazine-containing compounds like Deucravacitinib into clinically approved drugs underscores the immense potential of this heterocycle. Future research in this area is expected to further unravel the therapeutic possibilities of pyridazine derivatives, leading to the development of novel and improved treatments for a wide range of diseases.

References

The Dual Threat: Unlocking the Herbicidal and Antimicrobial Potential of Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the development of novel bioactive compounds. Its unique electronic properties and versatile substitution patterns have led to the discovery of a wide array of derivatives with significant pharmacological and agrochemical applications. This technical guide provides an in-depth exploration of the herbicidal and antimicrobial potential of pyridazine structures, offering a comprehensive resource for researchers, scientists, and professionals in drug development. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows, this guide aims to accelerate the design and development of next-generation pyridazine-based herbicides and antimicrobial agents.

Herbicidal Activity of Pyridazine Derivatives

Pyridazine-based compounds have demonstrated potent herbicidal activity through various mechanisms of action, primarily by interfering with essential physiological and biochemical processes in plants. These include the inhibition of photosynthesis, carotenoid biosynthesis, and amino acid synthesis. The following tables summarize the quantitative herbicidal activity of selected pyridazine derivatives.

Table 1: Herbicidal Activity of Pyridazine Derivatives against Various Weed Species

Compound IDTarget Weed(s)ApplicationDosageInhibition (%)Reference
10bhLeaf mustard, Chickweed, Chenopodium serotinum, Alopecurus aequalis, Poa annua, Polypogon fugaxPost-emergence150 g a.i./haHigh[1]
B1Echinochloa crus-galli, Portulaca oleraceaPre-emergence100 µg/mL100[2][3]
B1Broadleaf weedsPost-emergenceNot Specified100[3]
Pyridate (131)Triazine-resistant dicotyledonous weedsPost-emergenceNot SpecifiedNot Specified[4]
2oBentgrassNot Specified1 mMGood[5]

Table 2: In Vitro Herbicidal Activity of Pyridazine Derivatives

Compound IDTarget EnzymeIC50 / KiReference
10aeNicotiana tabacum Protoporphyrinogen IX oxidase (NtPPO)Ki = 0.0338 µM[1]
8adNot SpecifiedKi = 670 pM[6]

Antimicrobial Activity of Pyridazine Derivatives

The pyridazine scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The antimicrobial activity is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 3: Antibacterial Activity of Pyridazine Derivatives

Compound IDBacterial Strain(s)MIC (µg/mL)Reference
10hStaphylococcus aureus16[7]
Chloro derivativesE. coli, P. aeruginosa, S. marcescens0.892–3.744[8]
7S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[9]
13S. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM[9]
11Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa6.25[10]
13Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa6.25[10]

Table 4: Antifungal Activity of Pyridazine Derivatives

Compound IDFungal Strain(s)MIC (µg/mL)Reference
8gCandida albicans16[7]
IIIdAspergillus niger, Candida albicansVery Good[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide overviews of key experimental protocols for the synthesis and biological evaluation of pyridazine derivatives.

General Synthesis of Pyridazinone Derivatives

A common route for the synthesis of pyridazinone derivatives involves the cyclization of a γ-keto acid with a hydrazine derivative.[9][11]

  • Step 1: Synthesis of the γ-Keto Acid. This is typically achieved through a Friedel-Crafts acylation of an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[11]

  • Step 2: Cyclization to form the Pyridazinone Ring. The resulting γ-keto acid is then reacted with hydrazine hydrate or a substituted hydrazine. The reaction is usually carried out under reflux in a suitable solvent such as ethanol or acetic acid.

  • Step 3: Further Derivatization. The pyridazinone core can be further modified at various positions. For example, condensation with aromatic aldehydes can introduce substituents at the 4-position.[9][11] Alkylation or acylation at the N2 position is also a common modification.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[10]

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the test compound. This is achieved by adding specific volumes of the stock solution to molten agar before it solidifies. A control plate without any compound is also prepared.

  • Inoculation: The microbial strains to be tested are cultured to a specific density (e.g., 0.5 McFarland standard). The surface of each agar plate is then inoculated with a standardized amount of the microbial suspension.

  • Incubation: The inoculated plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Herbicidal Activity Assay: Pre- and Post-Emergence Tests

These assays are used to evaluate the herbicidal efficacy of compounds when applied before or after weed emergence.[1][2][3]

  • Plant Cultivation: Seeds of the target weed species are sown in pots containing a suitable growth medium and are grown under controlled greenhouse conditions.

  • Pre-emergence Application: For pre-emergence tests, the test compound, formulated as a solution or suspension, is applied to the soil surface immediately after sowing the seeds.

  • Post-emergence Application: For post-emergence tests, the compound is applied to the foliage of the weeds once they have reached a specific growth stage (e.g., 2-3 leaf stage).

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the percentage of plant injury or by measuring the reduction in plant fresh or dry weight compared to untreated control plants.

Enzyme Inhibition Assay: Protoporphyrinogen IX Oxidase (PPO)

This assay measures the ability of a compound to inhibit the PPO enzyme, a key target for many herbicides.[1]

  • Enzyme Preparation: PPO enzyme is extracted and purified from a plant source, such as Nicotiana tabacum.[1]

  • Assay Mixture: The assay is typically performed in a reaction mixture containing a buffer, the PPO enzyme, and the substrate, protoporphyrinogen IX.

  • Inhibition Measurement: The test compound is added to the assay mixture at various concentrations. The activity of the PPO enzyme is monitored by measuring the rate of formation of the product, protoporphyrin IX, which can be detected spectrophotometrically.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 or Ki value is then determined by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts related to the herbicidal and antimicrobial potential of pyridazine structures.

G cluster_synthesis General Synthesis Workflow cluster_screening Biological Screening Workflow Start Starting Materials (e.g., Substituted Phenylacetic Acid, Diethyl Oxalate) Condensation Condensation Reaction Start->Condensation Cyclization Cyclization with Hydrazine Condensation->Cyclization PyridazinoneCore Pyridazinone Core Structure Cyclization->PyridazinoneCore Derivatization Further Derivatization (e.g., Alkylation, Acylation, Condensation) PyridazinoneCore->Derivatization FinalProducts Library of Pyridazine Derivatives Derivatization->FinalProducts FinalProducts_ref Library of Pyridazine Derivatives AntimicrobialAssay Antimicrobial Susceptibility Testing (e.g., Agar Dilution) FinalProducts_ref->AntimicrobialAssay HerbicidalAssay Herbicidal Activity Assay (Pre- and Post-emergence) FinalProducts_ref->HerbicidalAssay MIC_Determination Determine MIC Values AntimicrobialAssay->MIC_Determination HerbicidalEfficacy Assess Herbicidal Efficacy HerbicidalAssay->HerbicidalEfficacy LeadIdentification Lead Compound Identification MIC_Determination->LeadIdentification HerbicidalEfficacy->LeadIdentification

Caption: A generalized workflow for the synthesis and biological screening of pyridazine derivatives.

G cluster_ppo Mechanism of PPO-Inhibiting Herbicides ProtoporphyrinogenIX Protoporphyrinogen IX PPO Protoporphyrinogen IX Oxidase (PPO) ProtoporphyrinogenIX->PPO Substrate Accumulation Accumulation of Protoporphyrinogen IX ProtoporphyrinogenIX->Accumulation ProtoporphyrinIX Protoporphyrin IX PPO->ProtoporphyrinIX Catalysis Inhibition Inhibition Chlorophyll Chlorophyll & Heme Biosynthesis ProtoporphyrinIX->Chlorophyll PyridazineInhibitor Pyridazinone-based PPO Inhibitor PyridazineInhibitor->PPO OxidativeDamage Cellular Oxidative Damage (Lipid Peroxidation) Accumulation->OxidativeDamage PlantDeath Plant Death OxidativeDamage->PlantDeath

Caption: The signaling pathway of PPO-inhibiting pyridazine herbicides leading to plant death.

G cluster_antimicrobial Putative Antimicrobial Mechanism of Action PyridazineCompound Pyridazine Derivative BacterialCell Bacterial Cell PyridazineCompound->BacterialCell Enters Cell DNAGyrase DNA Gyrase (Subunit B) PyridazineCompound->DNAGyrase BacterialCell->DNAGyrase CellWall Cell Wall Synthesis BacterialCell->CellWall ProteinSynthesis Protein Synthesis BacterialCell->ProteinSynthesis Inhibition Inhibition CellLysis Cell Lysis CellWall->CellLysis Inhibition Bacteriostasis Bacteriostasis / Bactericidal Effect ProteinSynthesis->Bacteriostasis Inhibition DNAreplication DNA Replication Blocked Inhibition->DNAreplication DNAreplication->Bacteriostasis CellLysis->Bacteriostasis

Caption: Putative mechanisms of antimicrobial action for pyridazine derivatives.

References

Discovery of Novel CNS Active Agents from Pyridazine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and inherent polarity—make it an attractive scaffold for designing novel therapeutics, particularly for complex targets within the Central Nervous System (CNS).[2][3] Pyridazine derivatives have demonstrated a wide spectrum of CNS activities, including anticonvulsant, antidepressant, analgesic, and neuroprotective effects.[1][4] This technical guide provides an in-depth overview of the discovery of CNS active agents from pyridazine scaffolds, detailing key molecular targets, structure-activity relationships, experimental protocols, and quantitative data to facilitate further research and development in this promising area.

The Pyridazine Scaffold in CNS Drug Discovery

The pyridazine heterocycle is a valuable structural component in the design of CNS agents. Its unique electronic and steric properties can enhance molecular recognition at target sites, improve pharmacokinetic profiles, and reduce off-target effects such as inhibition of cytochrome P450 enzymes or interaction with the hERG potassium channel.[2][3] Several approved drugs incorporate the pyridazine moiety, such as the atypical antidepressant Minaprine, which underscores the clinical relevance of this scaffold.[2] The versatility of the pyridazine core allows for extensive chemical modification, enabling the fine-tuning of compounds to achieve desired potency, selectivity, and brain penetrability.

dot

G cluster_0 Scaffold-Based Drug Discovery Scaffold Pyridazine Scaffold Selection Library Library Synthesis (Chemical Modification) Scaffold->Library HTS High-Throughput Screening (In Vitro Assays) Library->HTS Hit Hit Identification HTS->Hit LeadGen Lead Generation (SAR Studies) Hit->LeadGen LeadOpt Lead Optimization (ADMET Profiling) LeadGen->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: General workflow for pyridazine-based CNS drug discovery.

Key CNS Targets and Signaling Pathways

Pyridazine derivatives have been successfully designed to modulate a variety of CNS targets. Understanding the underlying signaling pathways is crucial for rational drug design.

Anticonvulsant Activity: Modulating Neuronal Excitability

Many pyridazine derivatives have shown significant potential in the treatment of epilepsy. Their mechanism often involves the modulation of ion channels or neurotransmitter systems that regulate neuronal hyperexcitability. Two primary preclinical models used for evaluation are the Maximal Electroshock (MES) test, indicative of activity against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (PTZ) test, which is a model for absence seizures.[5]

dot

G cluster_1 Anticonvulsant Screening Workflow Compound Synthesized Pyridazine Derivatives MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Compound->MES PTZ Pentylenetetrazol (PTZ) Test (Absence Seizure Model) Compound->PTZ Active Active Compounds Identified MES->Active PTZ->Active SAR Further SAR/ Mechanism Studies Active->SAR

Caption: Workflow for preclinical screening of anticonvulsant agents.

Neurodegeneration: Pantothenate Kinase (PANK) Activation

Pantothenate kinase (PANK) is a critical enzyme in the biosynthesis of Coenzyme A (CoA). Its dysregulation is linked to Pantothenate Kinase-Associated Neurodegeneration (PKAN). Pyridazine-based small molecule activators of PANK have been developed to overcome feedback inhibition and increase CoA levels in the brain, showing therapeutic potential for PKAN.[6]

dot

G cluster_2 Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate PANK Pantothenate Kinase (PANK) [Enzyme] Pantothenate->PANK Substrate Phospho Phosphopantothenate PANK->Phospho Product Pathway Further Enzymatic Steps Phospho->Pathway CoA Coenzyme A (CoA) Pathway->CoA Feedback Acyl-CoA (Feedback Inhibition) CoA->Feedback Feedback->PANK Allosteric Regulation Activator Pyridazine-based PANK Activators Activator->PANK Overcomes Inhibition

Caption: Role of pyridazine PANK activators in the CoA pathway.[6]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyridazine scaffold is key to enhancing potency and optimizing pharmacokinetic properties.

SAR of PANK Activators

In the development of brain-penetrant PANK activators, SAR studies focused on four primary functional group modifications (FG¹–FG⁴) around a central pyridazine-amide core.[6]

  • FG¹ (Alkyl Side Chain): This was identified as a major site of metabolism. Modifications aimed to improve metabolic stability. For example, replacing an isopropyl group with a cyclopropyl group maintained activity while altering the metabolic profile.[6]

  • FG² (Phenyl Ring): Fluorination of the phenyl ring was explored to modulate lipophilicity and solubility, which in turn affects brain penetration.[6]

  • FG³ (Piperazine Linker): This region acts as a spacer and does not directly interact with the PANK3 enzyme, allowing for modifications like methylation to potentially improve properties without losing potency.[6]

  • FG⁴ (Cyano/Chloro Group): These groups are critical for the compound's activity and binding.[6]

SAR of Anticonvulsant Pyridazines

For 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives, the nature of the substituent at the 5-position significantly influences anticonvulsant activity.

  • Amino Substituents: Compounds with amino groups, such as 5-(benzylamino) and 5-(phenylamino) substituents, showed excellent activity in both MES and PTZ models, indicating a broad spectrum of anticonvulsant action.[5]

  • Halogenation: The presence of halogens on the aromatic rings of the substituents can modulate activity, likely by altering electronic properties and lipophilicity.

Quantitative Data Summary

Clear and concise data presentation is essential for comparing the efficacy of different derivatives.

Table 1: Anticonvulsant Activity of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one Derivatives [5]

Compound IDSubstituent at 5-position% Inhibition (MES Test)% Inhibition (PTZ Test)
5a Phenylamino100%57.4%
5b 4-chlorophenylamino100%47.7%
5c 4-methoxyphenylamino80%46.6%
5e 4-methylphenylamino60%53.4%
5g Benzylamino40%72.2%
Phenytoin Standard Drug100%-
Diazepam Standard Drug-100%
All test compounds were administered at 25 mg/kg. Standard drugs Phenytoin and Diazepam were administered at 25 mg/kg and 4 mg/kg, respectively.

Table 2: Activity of Pyridazine-based Pantothenate Kinase (PANK3) Activators [6]

Compound IDKey ModificationPANK3 IC₅₀ (nM)Cellular CoA Activation
1 Isopropyl (FG¹)< 2+++
2 Cyclopropyl (FG¹)< 2+++
3 Hydroxy metabolite of 1> 20+
17 Pyridyl (FG²)< 2++++
18 Fluoropyridyl (FG²)< 2+++++
Cellular CoA activation is represented qualitatively (+ to +++++).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

General Synthesis of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one Derivatives[6]
  • Step 1: Synthesis of Pyrido[2,3-d]pyridazine-5,8(6H,7H)-dione: Pyridine-2,3-dicarboxylic acid is reacted with hydrazine hydrate in an appropriate solvent and heated under reflux.

  • Step 2: Synthesis of 5-chloropyrido[2,3-d]pyridazin-8(7H)-one: The product from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 5-position.

  • Step 3: Synthesis of Final Compounds (5a-j): The 5-chloro intermediate is reacted with various primary or secondary amines in a suitable solvent (e.g., ethanol) under reflux to yield the final 5-substituted amino derivatives via nucleophilic substitution.

  • Characterization: The structure of all synthesized compounds is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol for In Vivo Anticonvulsant Screening[4][6]
  • Animals: Adult male albino mice are used, housed under standard laboratory conditions.

  • Maximal Electroshock (MES) Test:

    • Test compounds or a standard drug (Phenytoin, 25 mg/kg) are administered intraperitoneally (i.p.).

    • After a set absorption time (e.g., 30 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

    • The abolition of the hind limb tonic extensor phase is recorded as a measure of protection.

  • Subcutaneous Pentylenetetrazol (PTZ) Test:

    • Test compounds or a standard drug (Diazepam, 4 mg/kg) are administered i.p.

    • After the absorption period, a convulsant dose of PTZ (e.g., 80 mg/kg) is injected subcutaneously.

    • The animals are observed for a period (e.g., 30 minutes), and the absence of clonic seizures is considered protection. The latency to the first myoclonic jerk is also measured.

Protocol for In Vitro PANK3 Biochemical Assay[7]
  • Objective: To determine the IC₅₀ of pyridazine derivatives against the PANK3 enzyme.

  • Methodology:

    • Recombinant human PANK3 enzyme is incubated with the test compound at varying concentrations.

    • The enzymatic reaction is initiated by adding substrates, including pantothenate and ATP.

    • The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).

    • The reaction is quenched, and the amount of product (phosphopantothenate) or consumption of a substrate is measured, often using a coupled-enzyme assay or mass spectrometry.

    • IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The pyridazine scaffold is a highly privileged structure in the development of novel CNS active agents. Its derivatives have shown potent activity against a range of targets relevant to epilepsy, neurodegeneration, and mood disorders. The synthetic tractability of the pyridazine core allows for extensive SAR exploration, leading to the optimization of potency, selectivity, and pharmacokinetic properties, including the critical ability to cross the blood-brain barrier.

Future research should focus on:

  • Novel CNS Targets: Exploring the potential of pyridazine derivatives against emerging CNS targets.

  • Fused Heterocyclic Systems: Investigating fused systems, such as imidazo[1,2-b]pyridazines, which have shown broad biological activities, for novel CNS applications.[7]

  • Computational Modeling: Employing molecular docking and dynamic simulations to better understand drug-target interactions and guide the rational design of next-generation pyridazine-based CNS therapies.[8]

The continued exploration of pyridazine chemistry holds significant promise for addressing the unmet medical needs of patients with CNS disorders.

References

Structure-Activity Relationship of 4-Methyl-6-Phenylpyridazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-methyl-6-phenylpyridazine derivatives, focusing on their synthesis and biological evaluation as agents active on the central nervous system. The information is compiled for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and further research in this area.

Core Structure and Derivatives

The core scaffold under consideration is 4-methyl-6-phenylpyridazine. The derivatives discussed primarily involve substitutions at the 3-position of the pyridazine ring and on the phenyl ring. These modifications have been explored to modulate the pharmacological activity of these compounds.

Quantitative Data Summary

The following table summarizes the key derivatives of 4-methyl-6-phenylpyridazine and their reported physical characteristics, which are often correlated with their purity and identity. While extensive quantitative biological data is not available in the public domain, the provided data from patent literature serves as a foundation for understanding the chemical space of these compounds.[1]

Compound IDR (at Phenyl C4)R1 (at Pyridazine C3)Melting Point (°C)
SR 95087OHNH-CH3260 (decomposition) (hydrobromide salt)
-HNH-NH2162
-HNH2130-132
SR 95084HNH-(CH2)2-N(C2H5)(CH2CH2OH)Decomposes from 140 (dihydrochloride salt)
-HNH-(CH2)2-NH(CH2CH2OH)91

Experimental Protocols

Detailed methodologies for the synthesis and pharmacological evaluation of 4-methyl-6-phenylpyridazine derivatives are crucial for reproducibility and further development. The following protocols are based on descriptions found in the patent literature.[1][2][3]

General Synthesis of 3-Substituted-4-methyl-6-phenylpyridazines

The synthesis of the target derivatives typically starts from 3-chloro-4-methyl-6-phenylpyridazine.

1. Synthesis of 3-Hydrazino-4-methyl-6-phenylpyridazine:

  • A mixture of this compound (5 g) and hydrazine hydrate (12 ml) is refluxed for 1.5 hours.

  • The reaction mixture is allowed to cool, and the resulting solid is separated, wrung out, and washed with a small amount of water.

  • The crude product is recrystallized from an isopropanol-isopropyl ether mixture to yield the final product.

2. Synthesis of 3-Amino-4-methyl-6-phenylpyridazine:

  • The previously synthesized 3-hydrazino derivative (6.5 g) is dissolved in a minimum amount of methanol.

  • Raney nickel (2.5 g) is added to the solution.

  • The mixture is hydrogenated under a pressure of 5 atmospheres for 48 hours.

  • The catalyst is filtered off, and the solvent is evaporated to dryness.

  • The residue is recrystallized from an isopropanol-isopropyl ether mixture.

3. Synthesis of 3-{2-[N-(2-hydroxyethyl)amino]ethylamino}-4-methyl-6-phenylpyridazine:

  • A mixture of this compound (7.7 g), N-(2-hydroxyethyl)ethylenediamine (15 g), and powdered copper (2 g) in n-butanol (50 ml) is refluxed for 48 hours.[1][2][3]

  • The reaction mixture is poured into water (100 ml) and extracted with ether.[1][2][3]

  • The ethereal phase is then extracted with a sulfuric acid solution.

  • The aqueous phase is made alkaline by the addition of sodium hydroxide pellets.

  • The resulting crystals are drained and recrystallized from an isopropyl ether-isopropanol mixture.

Pharmacological Evaluation

The central nervous system activity of the synthesized compounds was evaluated in mice.

  • Animal Model: Male mice are used for the pharmacological assays.

  • Administration: The compounds under investigation are administered intraperitoneally at increasing doses to batches of 10 mice.[1]

  • Observation: The animals are observed for behavioral changes and other signs of central nervous system activity.

  • Toxicity: Toxicity is also assessed as part of these initial pharmacological screens.[1]

Visualizations

The following diagrams illustrate the general synthetic workflow and the conceptual structure-activity relationship for the 4-methyl-6-phenylpyridazine series based on the available information.

Synthetic_Workflow Start This compound Reflux1 Reflux (1.5h) Start->Reflux1 Reacts with Reflux2 Reflux (48h, Cu powder) Start->Reflux2 Reacts with Hydrazine Hydrazine Hydrate Hydrazine->Reflux1 Product1 3-Hydrazino-4-methyl-6-phenylpyridazine Reflux1->Product1 Hydrogenation Hydrogenation (Raney Ni, 5 atm, 48h) Product1->Hydrogenation Reduced to Product2 3-Amino-4-methyl-6-phenylpyridazine Hydrogenation->Product2 Amine Substituted Amine (e.g., N-(2-hydroxyethyl)ethylenediamine) Amine->Reflux2 Product3 3-Aminoalkylamino Derivatives Reflux2->Product3

Caption: General synthetic routes for 3-substituted 4-methyl-6-phenylpyridazines.

SAR_Logic Core 4-Methyl-6-phenylpyridazine Core Position3 Position 3 Substitution (R1) Core->Position3 PhenylRing Phenyl Ring Substitution (R) Core->PhenylRing Modulation Modulation of Pharmacological Profile Position3->Modulation PhenylRing->Modulation Activity CNS Activity Toxicity Toxicity Modulation->Activity Modulation->Toxicity

Caption: Conceptual SAR logic for 4-methyl-6-phenylpyridazine derivatives.

References

Methodological & Application

Synthesis of 3-Chloro-4-methyl-6-phenylpyridazine from 4-methyl-6-phenylpyridazone

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This application note provides a detailed protocol for the synthesis of 3-chloro-4-methyl-6-phenylpyridazine from 4-methyl-6-phenylpyridazinone. The described method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent, a common and effective reagent for the conversion of pyridazinones to their corresponding chloro-derivatives. This procedure is relevant for researchers in medicinal chemistry and drug development, as pyridazine derivatives are important scaffolds in various pharmacologically active compounds.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide range of biological activities. The chloro-substituted pyridazine, specifically this compound, serves as a key intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions at the chlorine-bearing carbon. The conversion of the pyridazinone precursor is a crucial step in the synthetic pathway. The protocol detailed herein describes a robust and reproducible method for this transformation using phosphorus oxychloride.

Reaction Scheme

The overall reaction involves the conversion of the keto form of the pyridazinone to the chloro-pyridazine via an intermediate that is subsequently chlorinated.

reaction_scheme start 4-methyl-6-phenylpyridazinone reagent + POCl3 start->reagent product This compound reagent->product byproduct + H3PO4 (after workup) product->byproduct experimental_workflow start Start: 4-methyl-6-phenylpyridazinone add_pocl3 Add POCl3 start->add_pocl3 reflux Reflux at 110°C for 3h add_pocl3->reflux cool Cool to Room Temperature reflux->cool quench Quench with Ice cool->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Dichloromethane neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: this compound purify->product

Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chloropyridazines using phosphorus oxychloride (POCl₃). Chloropyridazines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals, owing to the reactivity of the chlorine substituent which allows for facile nucleophilic displacement. Phosphorus oxychloride serves as a powerful and versatile reagent for the conversion of pyridazinones to their corresponding chloro derivatives.

Introduction

The transformation of pyridazinones to chloropyridazines is a fundamental reaction in heterocyclic chemistry. Phosphorus oxychloride is the most commonly employed reagent for this deoxychlorination reaction. The process generally involves heating the pyridazinone substrate in an excess of phosphorus oxychloride, which often acts as both the reagent and the solvent. The reaction proceeds through the formation of a phosphate or pyrophosphate intermediate, which is subsequently displaced by a chloride ion. Careful control of reaction conditions and a well-defined work-up procedure are crucial for obtaining high yields and purity, as well as for ensuring the safe handling of the highly reactive POCl₃.

Reaction Mechanism

The chlorination of a pyridazinone with phosphorus oxychloride is believed to proceed through an initial O-phosphorylation of the pyridazinone tautomer, pyridazin-3-ol. This step forms a key intermediate, a pyridazinyl dichlorophosphate, which activates the hydroxyl group, transforming it into a good leaving group. A subsequent nucleophilic attack by a chloride ion on the carbon atom attached to the phosphate group leads to the formation of the chloropyridazine and the liberation of a dichlorophosphate anion, which further reacts to form stable phosphorus byproducts.

Caption: Proposed reaction mechanism for the chlorination of pyridazinones using POCl₃.

Experimental Protocols

The following protocols are representative examples of the synthesis of various chloropyridazines using phosphorus oxychloride.

Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

This protocol describes the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol (the tautomeric form of maleic hydrazide).[1]

Materials:

  • Pyridazine-3,6-diol (Maleic hydrazide)

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a round bottom flask maintained under an inert nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq).

  • Carefully add phosphorus oxychloride (5.0 eq) at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).

  • After completion, cool the reaction mixture and remove the excess POCl₃ under high vacuum at 55-60 °C to obtain a thick residue.

  • Dilute the residue with ethyl acetate.

  • Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid (pH ~8). Caution: This is a highly exothermic reaction and generates gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.

Protocol 2: Synthesis of 3-Chloropyridazine from 3(2H)-Pyridazinone

This protocol details the preparation of 3-chloropyridazine from 3(2H)-pyridazinone.

Materials:

  • 3(2H)-Pyridazinone

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • 50% Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, treat 3(2H)-pyridazinone (1.0 eq) with an excess of phosphorus oxychloride (e.g., 10 volumes).

  • Heat the mixture to 90 °C for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the mixture with a 50% NaOH solution to a pH > 10.

  • Extract the product with dichloromethane or chloroform.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3-chloropyridazine.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various chloropyridazines.

Starting MaterialProductPOCl₃ (eq)Temperature (°C)Time (h)Yield (%)Reference
Pyridazine-3,6-diol3,6-Dichloropyridazine5.080Overnight85[1]
3(2H)-Pyridazinone3-ChloropyridazineExcess90463
Pyridazin-3-ol3-ChloropyridazineExcess601.592
4-Hydroxypyridin-3-sulfonic acid4-Chloropyridin-3-sulfonyl chloride~3.580-110~27Not specified

Experimental Workflow

The general workflow for the synthesis of chloropyridazines using phosphorus oxychloride involves reaction setup, execution, work-up, and purification.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A Charge reactor with pyridazinone B Add POCl₃ under inert atmosphere A->B C Heat to specified temperature B->C D Monitor reaction progress (TLC, GC, etc.) C->D E Cool reaction mixture D->E F Quench excess POCl₃ (ice/base) E->F G Extract with organic solvent F->G H Wash organic layer G->H I Dry and concentrate H->I J Column chromatography, recrystallization, or distillation I->J

Caption: General experimental workflow for chloropyridazine synthesis.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water, releasing heat and toxic fumes (HCl). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of POCl₃ is a highly exothermic process. The reaction mixture should be added slowly to a large excess of ice or an ice-cold basic solution with vigorous stirring to dissipate the heat effectively.

  • Ensure all glassware is dry before use to prevent uncontrolled reactions with POCl₃.

By following these detailed protocols and safety guidelines, researchers can effectively and safely synthesize a variety of chloropyridazines for their research and development needs.

References

Application Note: A Proposed Protocol for the Synthesis of 3-amino-4-methyl-6-phenylpyridazine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a detailed protocol for the synthesis of 3-amino-4-methyl-6-phenylpyridazine from its precursor, 3-chloro-4-methyl-6-phenylpyridazine. The proposed method is based on the well-established Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency in forming carbon-nitrogen bonds. This protocol is designed to provide a high-yield pathway to the desired aminopyridazine, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active compounds.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. The introduction of an amino group to the pyridazine ring can significantly modulate the biological activity of these molecules. The target compound, 3-amino-4-methyl-6-phenylpyridazine, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Buchwald-Hartwig amination offers a versatile and reliable method for the synthesis of such amino-heterocycles, often providing superior yields and milder reaction conditions compared to traditional amination methods. This document provides a comprehensive, step-by-step protocol for this transformation, along with expected analytical data and visualizations to aid researchers in its successful implementation.

Proposed Synthesis Scheme

The synthesis of 3-amino-4-methyl-6-phenylpyridazine is proposed to proceed via a palladium-catalyzed Buchwald-Hartwig amination of this compound using an ammonia surrogate.

G reactant This compound product 3-amino-4-methyl-6-phenylpyridazine reactant->product Buchwald-Hartwig Amination reagents Pd Catalyst Ligand Base Ammonia Source

Figure 1. Proposed synthetic route.

Experimental Protocol

This protocol is a proposed methodology based on established Buchwald-Hartwig amination procedures for related heterocyclic chlorides. Optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Benzophenone imine (ammonia surrogate)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, followed by benzophenone imine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 M HCl and stir for 1 hour to hydrolyze the intermediate imine.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Analyze the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

    • Determine the melting point of the final product.

Data Presentation

Table 1: Summary of Reactants and Proposed Reaction Conditions

ParameterValue
Starting MaterialThis compound
Ammonia SourceBenzophenone imine
CatalystPalladium(II) acetate (Pd(OAc)₂)
LigandXantphos
BaseSodium tert-butoxide (NaOtBu)
SolventToluene
Temperature100-110 °C
Reaction Time12-24 hours
Proposed Yield75-90%

Table 2: Characterization Data for Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound C₁₁H₉ClN₂204.66Not availableEstimated: 7.4-7.6 (m, 3H, Ar-H), 7.9-8.1 (m, 2H, Ar-H), 7.3 (s, 1H, pyridazine-H), 2.4 (s, 3H, CH₃)Estimated: 160, 155, 137, 130, 129, 128, 127, 125, 20
3-amino-4-methyl-6-phenylpyridazine C₁₁H₁₁N₃185.23Estimated: 150-160Estimated: 7.3-7.5 (m, 3H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), 6.8 (s, 1H, pyridazine-H), 4.5 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃)Estimated: 158, 152, 138, 130, 129, 128, 120, 115, 18

Note: As no direct experimental data was found for these specific compounds, the NMR and melting point data are estimations based on structurally similar compounds.

Expected Spectroscopic Data

  • IR (KBr, cm⁻¹): The IR spectrum of the product is expected to show characteristic N-H stretching bands for the primary amine at approximately 3300-3500 cm⁻¹, C-H stretching of the aromatic and methyl groups around 2900-3100 cm⁻¹, C=C and C=N stretching in the aromatic region of 1400-1600 cm⁻¹, and N-H bending around 1600 cm⁻¹.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 185, corresponding to the molecular weight of 3-amino-4-methyl-6-phenylpyridazine.

Visualizations

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A Combine Reactants: This compound Pd(OAc)₂, Xantphos, NaOtBu B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Anhydrous Toluene and Benzophenone Imine B->C D Heat to 100-110 °C with Stirring C->D E Monitor by TLC D->E F Cool and Hydrolyze with HCl E->F G Neutralize and Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product: NMR, IR, MS, MP I->J

Figure 2. Experimental workflow for the synthesis.

G pd0 Pd(0)L₂ pd_complex1 [Pd(Ar)(Cl)L₂] pd0->pd_complex1 Oxidative Addition (Ar-Cl) pd_complex2 [Pd(Ar)(N=CPh₂)L₂]⁺Cl⁻ pd_complex1->pd_complex2 Ligand Exchange (+ H₂N=CPh₂) (- Cl⁻) pd_complex3 [Pd(Ar)(NH₂)L₂] pd_complex2->pd_complex3 Hydrolysis (+ H₂O) (- O=CPh₂) pd_complex3->pd0 Reductive Elimination product Ar-NH₂ pd_complex3->product

Figure 3. Simplified catalytic cycle.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Toluene is flammable and toxic.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The proposed Buchwald-Hartwig amination protocol offers a robust and efficient method for the synthesis of 3-amino-4-methyl-6-phenylpyridazine. This application note provides a comprehensive guide for researchers, enabling the synthesis of this valuable compound for further investigation in drug discovery and development programs. While the protocol is based on well-established chemical principles, optimization may be required for specific laboratory conditions and scales.

Application Notes and Protocols for the Preparation of 3-hydrazino-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 3-hydrazino-4-methyl-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic route is a three-step process commencing with the cyclization of a γ-keto acid to form the pyridazinone core, followed by chlorination, and culminating in hydrazinolysis to yield the target compound. Detailed experimental protocols for each step are presented, based on established methodologies for analogous structures. This document also includes tables summarizing key quantitative data and visual diagrams to illustrate the reaction workflow and a potential biological signaling pathway for further investigation.

Introduction

Pyridazine and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The introduction of a hydrazino group into the pyridazine scaffold can further enhance its biological profile, making it a valuable synthon for the development of novel therapeutic agents. This document outlines a reliable and reproducible protocol for the preparation of 3-hydrazino-4-methyl-6-phenylpyridazine.

Synthetic Pathway Overview

The synthesis of 3-hydrazino-4-methyl-6-phenylpyridazine is accomplished via a three-step reaction sequence as depicted below. The initial step involves the condensation of 3-benzoyl-butanoic acid with hydrazine hydrate to form 4-methyl-6-phenylpyridazin-3(2H)-one. The subsequent step is the chlorination of the pyridazinone ring using phosphorus oxychloride (POCl₃) to yield 3-chloro-4-methyl-6-phenylpyridazine. The final step is a nucleophilic substitution reaction where the chloro group is displaced by hydrazine to afford the desired product.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrazinolysis A 3-Benzoyl-butanoic Acid C 4-Methyl-6-phenylpyridazin-3(2H)-one A->C Ethanol, Reflux B Hydrazine Hydrate B->C D 4-Methyl-6-phenylpyridazin-3(2H)-one F This compound D->F Reflux E Phosphorus Oxychloride (POCl₃) E->F G This compound I 3-Hydrazino-4-methyl-6-phenylpyridazine G->I Dioxane, Reflux H Hydrazine Hydrate H->I

Figure 1: Synthetic workflow for 3-hydrazino-4-methyl-6-phenylpyridazine.

Experimental Protocols

Note: The following protocols are based on established procedures for structurally similar compounds due to a lack of specific literature for the target molecule and its direct precursors. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Synthesis of 4-Methyl-6-phenylpyridazin-3(2H)-one

This protocol is adapted from the synthesis of 6-phenylpyridazin-3(2H)-one[1].

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-benzoyl-butanoic acid (0.05 mol, 9.61 g) and ethanol (100 mL).

  • Addition of Reagent: While stirring, add hydrazine hydrate (0.1 mol, 5.0 g, ~4.85 mL of 99%) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation and Purification: Pour the concentrated mixture into 200 mL of ice-cold water with stirring. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol to afford pure 4-methyl-6-phenylpyridazin-3(2H)-one.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the chlorination of pyridazinones[2].

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 4-methyl-6-phenylpyridazin-3(2H)-one (0.03 mol, 5.65 g).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (20 mL) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as benzene or an ethanol/water mixture.

Step 3: Synthesis of 3-Hydrazino-4-methyl-6-phenylpyridazine

This protocol is adapted from the synthesis of a structurally related 3-hydrazinyl-6-phenylpyridazine derivative[2].

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol, 2.05 g) in dioxane (30 mL).

  • Addition of Reagent: Add hydrazine hydrate (99%, 0.02 mol, 1.0 g, ~0.97 mL) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours.

  • Isolation and Purification: Upon cooling, a solid product is expected to precipitate. Collect the solid by vacuum filtration. Wash the product with a small amount of cold ethanol and dry. Recrystallization from ethanol should yield the pure 3-hydrazino-4-methyl-6-phenylpyridazine.

Quantitative Data Summary

The following tables provide expected physicochemical properties and reaction parameters. Note that the data for the target compound and its intermediates are estimated based on values reported for analogous compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State (Expected) Melting Point (°C) (Analog)
4-Methyl-6-phenylpyridazin-3(2H)-oneC₁₁H₁₀N₂O186.21Off-white to pale yellow solid203-205 (for 6-phenyl analog)[1]
This compoundC₁₁H₉ClN₂204.66White to off-white solid179-181 (for chloro-phenyl analog)[2]
3-Hydrazino-4-methyl-6-phenylpyridazineC₁₁H₁₂N₄200.24Yellowish solid102-104 (for hydrazino-phenyl analog)[2]
Table 1: Physicochemical Properties of Compounds in the Synthetic Pathway.
Reaction Step Starting Material Product Solvent Reaction Time (h) Yield (%) (Analog)
13-Benzoyl-butanoic Acid4-Methyl-6-phenylpyridazin-3(2H)-oneEthanol6-8~80-90
24-Methyl-6-phenylpyridazin-3(2H)-oneThis compoundPOCl₃ (neat)4-6~85[2]
3This compound3-Hydrazino-4-methyl-6-phenylpyridazineDioxane6-8~55[2]
Table 2: Summary of Reaction Parameters and Expected Yields.

Potential Biological Significance and Signaling Pathways

While the specific biological targets of 3-hydrazino-4-methyl-6-phenylpyridazine have not been reported, many pyridazine and hydrazone derivatives are known to exhibit anticancer activity by modulating key cellular signaling pathways. One such critical pathway is the Ras-Raf-MEK-ERK (MAPK) pathway, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates a hypothetical mechanism where a pyridazine derivative could inhibit this pathway, leading to an anti-proliferative effect.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 3-Hydrazino-4-methyl-6-phenylpyridazine (Hypothetical Inhibitor) Inhibitor->Raf Inhibits

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The protocols detailed in these application notes provide a solid foundation for the successful synthesis of 3-hydrazino-4-methyl-6-phenylpyridazine. By leveraging established chemical transformations for analogous structures, researchers can access this valuable compound for further investigation into its potential therapeutic applications. The provided data and diagrams serve as a useful reference for planning and executing the synthesis, as well as for conceptualizing future biological studies.

References

Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 3-chloro-4-methyl-6-phenylpyridazine with various boronic acids. While specific literature on this exact substrate is limited, the provided protocols are based on established methods for structurally similar chloro-heterocycles, such as chloropyridines, chloropyrazines, and chloropyrimidines.[3][4][5][6][7]

The pyridazine core is a significant pharmacophore, and the ability to functionalize it through cross-coupling reactions is of high interest in medicinal chemistry. The following sections detail the necessary reagents, reaction conditions, and a step-by-step experimental protocol to guide researchers in successfully employing this compound as a substrate in Suzuki coupling reactions.

Reaction Principle and Workflow

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid) with a halide or triflate. The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - this compound - Boronic Acid - Palladium Catalyst & Ligand - Base - Solvent heating Heat under Inert Atmosphere (e.g., N2 or Ar) reagents->heating extraction Aqueous Work-up & Extraction heating->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' (Coupled Product) reductive_elimination->product r_x R-X (this compound) r_x->oxidative_addition boronic_acid R'-B(OH)₂ + Base boronic_acid->transmetalation

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution reactions of 3-Chloro-4-methyl-6-phenylpyridazine. This compound serves as a versatile intermediate in the synthesis of a variety of substituted pyridazine derivatives with potential applications in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methods.

Introduction

This compound is a heterocyclic compound featuring a reactive chlorine atom at the 3-position of the pyridazine ring. This inherent reactivity makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridazine ring facilitates the displacement of the chloro group by a wide range of nucleophiles, including amines, hydrazines, and others. This allows for the introduction of diverse functional groups, leading to the generation of compound libraries for biological screening.

Reaction Overview

The general scheme for the nucleophilic substitution reaction of this compound involves the displacement of the chloride ion by a nucleophile. These reactions are typically carried out in a suitable solvent at elevated temperatures, sometimes in the presence of a catalyst.

General Reaction Scheme:

G cluster_conditions Reaction Conditions reactant This compound product 3-Substituted-4-methyl-6-phenylpyridazine reactant->product + Nu-H nucleophile Nucleophile (Nu-H) hcl HCl conditions Solvent Heat (Δ) (Catalyst)

Caption: General nucleophilic substitution reaction of this compound.

Quantitative Data Summary

The following table summarizes the outcomes of various nucleophilic substitution reactions performed on this compound, as documented in the scientific literature.

NucleophileProductMelting Point (°C)Reference
N-(2-hydroxyethyl)ethylenediamine3-[2-(2-Hydroxyethylamino)ethylamino]-4-methyl-6-phenylpyridazine91[1]
Hydrazine hydrate3-Hydrazino-4-methyl-6-phenylpyridazine162[1]
3-Hydrazino-4-methyl-6-phenylpyridazine (followed by hydrogenation)3-Amino-4-methyl-6-phenylpyridazine130-132[1]
3-Amino-4-methyl-6-phenylpyridazine (hydrochloride salt)3-Amino-4-methyl-6-phenylpyridazine hydrochloride172-174[1]

Experimental Protocols

The following are detailed experimental protocols for key nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of 3-[2-(2-Hydroxyethylamino)ethylamino]-4-methyl-6-phenylpyridazine[1]

This protocol describes the substitution of the chloro group with N-(2-hydroxyethyl)ethylenediamine.

Reaction Workflow:

G start Start reactants Mix: - this compound (7.7 g) - N-(2-hydroxyethyl)ethylenediamine (15 g) - n-Butanol (50 ml) - Powdered copper (2 g) start->reactants reflux Reflux for 48 hours reactants->reflux workup1 Pour into water (100 ml) Extract with ether reflux->workup1 workup2 Extract ethereal phase with sulfuric acid solution workup1->workup2 workup3 Make aqueous phase alkaline with NaOH workup2->workup3 crystallization Drain crystals Recrystallize from isopropyl ether-isopropanol mixture workup3->crystallization product Product: 3-[2-(2-Hydroxyethylamino)ethylamino] -4-methyl-6-phenylpyridazine (m.p. 91°C) crystallization->product

Caption: Workflow for the synthesis of 3-[2-(2-Hydroxyethylamino)ethylamino]-4-methyl-6-phenylpyridazine.

Methodology:

  • A mixture of 7.7 g of this compound, 15 g of N-(2-hydroxyethyl)ethylenediamine, and 2 g of powdered copper in 50 ml of n-butanol is prepared.

  • The mixture is heated to reflux for 48 hours.

  • After cooling, the reaction mixture is poured into 100 ml of water and extracted with ether.

  • The ethereal phase is then extracted with a solution of sulfuric acid.

  • The resulting aqueous phase is made alkaline by the addition of sodium hydroxide pellets.

  • The crystals that form are drained and recrystallized from a mixture of isopropyl ether and isopropanol to yield the final product.

Protocol 2: Synthesis of 3-Hydrazino-4-methyl-6-phenylpyridazine[1]

This protocol details the reaction with hydrazine hydrate to yield the corresponding hydrazino-pyridazine derivative.

Reaction Workflow:

G start Start reactants Mix: - this compound (5 g) - Hydrazine hydrate (12 ml) start->reactants reflux Reflux for 1.5 hours reactants->reflux cool Cool the reaction medium reflux->cool filtration Drain the separated solid Wash with a small amount of water cool->filtration recrystallization Recrystallize from isopropanol-isopropyl ether mixture filtration->recrystallization product Product: 3-Hydrazino-4-methyl-6-phenylpyridazine (4.5 g, m.p. 162°C) recrystallization->product

Caption: Workflow for the synthesis of 3-Hydrazino-4-methyl-6-phenylpyridazine.

Methodology:

  • A mixture of 5 g of this compound and 12 ml of hydrazine hydrate is heated to reflux.

  • The reaction is maintained at reflux for one hour and thirty minutes.

  • The reaction medium is then allowed to cool, during which a solid separates.

  • The solid is drained and washed with a small amount of water.

  • The crude product is recrystallized from a mixture of isopropanol and isopropyl ether to give 4.5 g of the final product.

Protocol 3: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine[1]

This protocol describes the conversion of the 3-hydrazino derivative to the 3-amino derivative via hydrogenation. It is noted that direct amination from the chloro-derivative is not feasible in this case.[1]

Reaction Workflow:

G start Start reactants Dissolve 3-Hydrazino-4-methyl-6-phenylpyridazine in a suitable solvent with Raney nickel start->reactants hydrogenation Hydrogenate under 5 atmospheres of pressure for 48 hours reactants->hydrogenation filtration Filter the catalyst hydrogenation->filtration evaporation Evaporate the solvent to dryness filtration->evaporation recrystallization Recrystallize the residue from isopropanol-isopropyl ether mixture evaporation->recrystallization product Product: 3-Amino-4-methyl-6-phenylpyridazine (5.25 g, m.p. 130-132°C) recrystallization->product

Caption: Workflow for the synthesis of 3-Amino-4-methyl-6-phenylpyridazine.

Methodology:

  • The 3-hydrazino-4-methyl-6-phenylpyridazine obtained from Protocol 2 is dissolved in a suitable solvent containing Raney nickel as a catalyst.

  • The mixture is subjected to hydrogenation under a pressure of 5 atmospheres for 48 hours.

  • The catalyst is then removed by filtration.

  • The solvent is evaporated to dryness.

  • The resulting residue is recrystallized from a mixture of isopropanol and isopropyl ether to yield 5.25 g of the 3-amino derivative.

Conclusion

The protocols and data presented herein demonstrate the utility of this compound as a key building block in the synthesis of novel pyridazine derivatives. The straightforward nature of these nucleophilic substitution reactions allows for the facile introduction of a variety of functional groups, making this an attractive scaffold for the development of new chemical entities in drug discovery programs. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols for the Synthesis of Neuroactive 3-Amino-4-methyl-6-phenylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the synthesis of neuroactive 3-amino-4-methyl-6-phenylpyridazine derivatives, starting from the precursor 3-Chloro-4-methyl-6-phenylpyridazine. These compounds have shown potential as psychotropic agents with a disinhibitory activity on the central nervous system. The protocols outlined below are based on established synthetic routes and are intended to guide researchers in the preparation and evaluation of these promising neuroactive molecules.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Specifically, derivatives of 4-methyl-6-phenylpyridazine have been investigated for their effects on the central nervous system (CNS).[3] This application note focuses on the synthesis of 3-amino substituted analogs, which have been reported to possess psychotropic properties, potentially acting through the modulation of serotonergic and dopaminergic pathways, similar to the related compound Minaprine.[1][4][5] The key starting material for these syntheses is this compound.

Synthetic Workflow

The general synthetic strategy to obtain neuroactive 3-amino-4-methyl-6-phenylpyridazine derivatives from this compound involves a two-step process. The initial step is a nucleophilic substitution of the chlorine atom with hydrazine hydrate to form a hydrazino intermediate. This is followed by a reduction of the hydrazino group to the desired primary amine.

G start This compound step1 Nucleophilic Substitution (Hydrazine Hydrate) start->step1 intermediate 3-Hydrazino-4-methyl-6-phenylpyridazine step1->intermediate step2 Reduction (e.g., Raney Nickel) intermediate->step2 product 3-Amino-4-methyl-6-phenylpyridazine (and derivatives) step2->product

Caption: Synthetic workflow for 3-amino-4-methyl-6-phenylpyridazine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydrazino-4-methyl-6-phenylpyridazine

This protocol describes the nucleophilic substitution of the chloro group with a hydrazino group.

Materials:

  • This compound

  • Hydrazine hydrate

  • Isopropanol

  • Isopropyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine 5 g of this compound with 12 ml of hydrazine hydrate.

  • Heat the mixture to reflux and maintain for 1.5 hours.

  • Allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Collect the solid by vacuum filtration using a Buchner funnel and wash it with a small amount of cold water.

  • Recrystallize the crude product from a mixture of isopropanol and isopropyl ether to yield pure 3-Hydrazino-4-methyl-6-phenylpyridazine.

  • Dry the product under vacuum. The expected melting point is approximately 162°C.[3]

Protocol 2: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine

This protocol details the reduction of the hydrazino intermediate to the final amino product.

Materials:

  • 3-Hydrazino-4-methyl-6-phenylpyridazine

  • Methanol

  • Raney nickel

  • Hydrogenation apparatus

  • Filter paper

Procedure:

  • Dissolve 6.5 g of 3-Hydrazino-4-methyl-6-phenylpyridazine in a minimal amount of methanol in a suitable hydrogenation vessel.

  • Carefully add 2.5 g of Raney nickel to the solution.

  • Hydrogenate the mixture under a pressure of 5 atmospheres for 48 hours with stirring.

  • After the reaction is complete, carefully filter off the Raney nickel catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-Amino-4-methyl-6-phenylpyridazine.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Synthesis of Substituted Amino Derivatives

The chloro group of this compound can also be directly displaced by various amines to yield substituted amino derivatives.

Protocol 3: Synthesis of 3-[2-(2-Hydroxyethylamino)ethylamino]-4-methyl-6-phenylpyridazine

Materials:

  • This compound

  • N-(2-hydroxyethyl)ethylenediamine

  • n-Butanol

  • Powdered copper

  • Ether

  • 5N Sulfuric acid solution

  • Sodium hydroxide

  • Round-bottom flask with reflux condenser

  • Separatory funnel

Procedure:

  • Combine 7.7 g of this compound, 15 g of N-(2-hydroxyethyl)ethylenediamine, and 2 g of powdered copper in 50 ml of n-butanol in a round-bottom flask.

  • Heat the mixture to reflux for 48 hours.

  • After cooling, pour the reaction mixture into 100 ml of water and extract with ether.

  • Extract the ethereal phase with a 5N sulfuric acid solution.

  • Make the aqueous phase alkaline by the addition of sodium hydroxide pellets.

  • Collect the resulting crystalline product by filtration and recrystallize from an isopropyl ether-isopropanol mixture. The expected melting point is 91°C.[3]

Neuroactivity Data

The neuroactive properties of these compounds have been primarily described in qualitative terms in the available literature. Quantitative data such as IC50 or EC50 values are not extensively reported in the public domain for derivatives of this compound. The following table summarizes the observed activities.

CompoundStarting MaterialReported Neuroactive PropertyDosage/Observations
3-Amino-4-methyl-6-phenylpyridazine derivativesThis compoundPsychotropic, "disinhibitory" activity on the central nervous system.[3]Analogous compounds like Minaprine show antidepressant effects. Some derivatives may be convulsant at higher doses.
Minaprine (analog)N/AAntidepressant, serotonin and dopamine reuptake inhibitor, reversible MAO-A inhibitor.[1][4][5]Effective in treating various depressive states.[4]

Postulated Signaling Pathway

The neuroactive effects of 3-amino-4-methyl-6-phenylpyridazine derivatives are postulated to be mediated through the modulation of key neurotransmitter systems, drawing parallels with the known mechanism of the structurally related drug, Minaprine.[1][4][5] Minaprine is known to inhibit the reuptake of both serotonin (5-HT) and dopamine (DA), and also acts as a reversible inhibitor of monoamine oxidase A (MAO-A). This multi-target engagement leads to an increase in the synaptic availability of these neurotransmitters, which is a common mechanism for antidepressant and psychotropic drugs.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO_A MAO-A SERT Serotonin Transporter (SERT) DAT Dopamine Transporter (DAT) Serotonin_vesicle 5-HT Synaptic_Serotonin Synaptic 5-HT Serotonin_vesicle->Synaptic_Serotonin Dopamine_vesicle DA Synaptic_Dopamine Synaptic DA Dopamine_vesicle->Synaptic_Dopamine Serotonin_receptor 5-HT Receptor Neuronal_Response Altered Neuronal Signaling & Psychotropic Effects Serotonin_receptor->Neuronal_Response Dopamine_receptor DA Receptor Dopamine_receptor->Neuronal_Response Compound 3-Amino-4-methyl-6- phenylpyridazine Derivative Compound->MAO_A Inhibits Compound->SERT Inhibits Compound->DAT Inhibits Synaptic_Serotonin->SERT Reuptake Synaptic_Serotonin->Serotonin_receptor Synaptic_Dopamine->DAT Reuptake Synaptic_Dopamine->Dopamine_receptor

Caption: Postulated mechanism of action for neuroactive pyridazine derivatives.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all reactions in a well-ventilated fume hood.

  • Hydrazine hydrate is highly toxic and corrosive. Avoid inhalation and skin contact.

  • Raney nickel is pyrophoric and should be handled with care, preferably under an inert atmosphere or solvent.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocols provided herein offer a clear pathway for the preparation of neuroactive 3-amino-4-methyl-6-phenylpyridazine derivatives. While the precise quantitative pharmacological profile of these compounds requires further investigation, the established activity of related analogs suggests that this chemical scaffold holds significant promise for the development of novel CNS-acting therapeutic agents. Researchers are encouraged to use these methods as a foundation for further derivatization and biological evaluation to explore the full therapeutic potential of this compound class.

References

Application Notes and Protocols: 3-Chloro-4-methyl-6-phenylpyridazine as a Versatile Intermediate for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chloro-4-methyl-6-phenylpyridazine is a key heterocyclic intermediate with significant potential in the discovery of novel therapeutics targeting the central nervous system (CNS). The pyridazine scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. The presence of a reactive chlorine atom at the 3-position, a methyl group at the 4-position, and a phenyl group at the 6-position provides a unique combination of steric and electronic properties, making it an ideal starting point for the synthesis of diverse compound libraries. Derivatives of this core structure have shown promise as modulators of key CNS targets, including GABAA receptors and inflammatory pathways within the brain. These notes provide detailed protocols for the synthesis of the intermediate and its subsequent derivatization, along with a summary of the biological activities of its analogs.

Data Presentation

Table 1: CNS-Related Biological Activity of Pyridazine Derivatives

Compound IDStructureTargetActivityValueReference
SR 95531 (Gabazine) 2-(3-carboxypropyl)-3-amino-6-(4-methoxyphenyl)pyridazineGABAA ReceptorAntagonist (Ki)0.15 µM[1]
SR 42641 3-amino-6-(4-chlorophenyl)pyridazine derivativeGABAA ReceptorAntagonist (Ki)0.28 µM[1]
Compound S5 Pyridazinobenzylpiperidine derivativeMAO-BInhibition (IC50)0.203 µM[2]
Compound S16 Pyridazinobenzylpiperidine derivativeMAO-BInhibition (IC50)0.979 µM[2]
Generic Aminopyridazine 3-Amino-6-phenylpyridazine derivativeMicroglial Activation (IL-1β, iNOS production)InhibitionNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-6-phenyl-3(2H)-pyridazinone

This protocol describes the synthesis of the pyridazinone precursor from 3-benzoyl-2-methylpropanoic acid.

Materials:

  • 3-benzoyl-2-methylpropanoic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Hydrochloric acid (for acidification, if necessary)

  • Sodium bicarbonate solution (for neutralization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzoyl-2-methylpropanoic acid (1 equivalent) in ethanol.

  • To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • To the residue, add water and acidify with hydrochloric acid to precipitate the product, if necessary. Alternatively, neutralize with sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield 4-methyl-6-phenyl-3(2H)-pyridazinone.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the pyridazinone precursor using phosphorus oxychloride (POCl3).

Materials:

  • 4-Methyl-6-phenyl-3(2H)-pyridazinone

  • Phosphorus oxychloride (POCl3)

  • Ice-water

  • Sodium bicarbonate solution

  • Dichloromethane or chloroform for extraction

  • Standard laboratory glassware and heating apparatus under anhydrous conditions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-methyl-6-phenyl-3(2H)-pyridazinone (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl3) (e.g., 5-10 equivalents) to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane or chloroform (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Protocol 3: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine Derivatives (via Hydrazine)

This protocol describes a two-step procedure for the synthesis of 3-amino derivatives from the 3-chloro intermediate, as direct amination can be challenging.

Materials:

  • This compound

  • Hydrazine hydrate

  • Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas supply or a suitable hydrogen source

  • Standard laboratory glassware and hydrogenation apparatus

Step 3a: Synthesis of 3-Hydrazino-4-methyl-6-phenylpyridazine

  • In a round-bottom flask, mix this compound (1 equivalent) with an excess of hydrazine hydrate (e.g., 10 equivalents).

  • Heat the mixture to reflux for 1.5-2 hours.

  • Cool the reaction mixture, and a solid should separate.

  • Filter the solid, wash with a small amount of cold water, and recrystallize from an isopropanol-isopropyl ether mixture to yield 3-hydrazino-4-methyl-6-phenylpyridazine.

Step 3b: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine

  • Dissolve the 3-hydrazino derivative (1 equivalent) in a suitable solvent like methanol.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Hydrogenate the mixture under a pressure of 5 atmospheres for 48 hours in a suitable hydrogenation apparatus.

  • After the reaction is complete, carefully filter off the Raney Nickel catalyst.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from an isopropanol-isopropyl ether mixture to obtain 3-amino-4-methyl-6-phenylpyridazine.

Protocol 4: Synthesis of 3-(Substituted-amino)-4-methyl-6-phenylpyridazines

This protocol describes the direct nucleophilic substitution of the chloro group with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., N-(2-hydroxyethyl)ethylenediamine)

  • n-Butanol

  • Powdered copper (catalyst)

  • 5N Sulfuric acid

  • Sodium hydroxide

  • Ether for extraction

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the desired amine (e.g., N-(2-hydroxyethyl)ethylenediamine, 2 equivalents), and powdered copper (catalytic amount) in n-butanol.

  • Heat the mixture to reflux for 48 hours.

  • After cooling, pour the reaction mixture into water and extract with ether.

  • Extract the ethereal phase with 5N sulfuric acid.

  • Make the aqueous phase alkaline by the addition of sodium hydroxide pellets.

  • The product should precipitate. Collect the crystals by filtration and recrystallize from a suitable solvent mixture (e.g., isopropyl ether-isopropanol).

Mandatory Visualization

CNS_Drug_Discovery_Workflow cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Start Starting Materials (β-Aroylpropionic Acid) Pyridazinone 4-Methyl-6-phenyl-3(2H)-pyridazinone Start->Pyridazinone Hydrazine Hydrate Intermediate This compound Pyridazinone->Intermediate POCl3 Derivatives Library of Pyridazine Derivatives Intermediate->Derivatives Amines, Hydrazines, etc. HTS High-Throughput Screening Derivatives->HTS InVitro In Vitro Assays (e.g., Receptor Binding) HTS->InVitro InVivo In Vivo Models (CNS Diseases) InVitro->InVivo Lead Lead Compounds InVivo->Lead ADMET ADMET Profiling Lead->ADMET ADMET->Lead SAR

Caption: Workflow for CNS drug discovery using the pyridazine intermediate.

GABAA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_Vesicle GABA in Vesicles GAD->GABA_Vesicle Synthesis GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl- channel) GABA_Vesicle->GABA_A_Receptor GABA Release (Action Potential) Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Pyridazine Pyridazine Derivative (Antagonist) Pyridazine->GABA_A_Receptor Blocks GABA Binding

Caption: Simplified GABAA receptor signaling and antagonism by pyridazine derivatives.

References

Application Notes and Protocols for the Synthesis of 3-(Substituted-amino)-4-methyl-6-phenylpyridazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a library of 3-(substituted-amino)-4-methyl-6-phenylpyridazines, a class of compounds with potential applications in medicinal chemistry and drug discovery. The synthesis is based on a two-stage process commencing with the formation of the core 3-amino-4-methyl-6-phenylpyridazine scaffold, followed by diversification of the 3-amino group through N-acylation and reductive amination. This protocol includes detailed experimental procedures, characterization data for representative compounds, and a visual workflow of the synthetic pathway.

Introduction

Pyridazine derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug development. The introduction of various substituents on the pyridazine ring can significantly modulate their pharmacological properties. This protocol focuses on the synthesis of 3-(substituted-amino)-4-methyl-6-phenylpyridazines, providing researchers with a practical guide to generate a diverse set of analogues for screening and lead optimization.

Synthesis Pathway Overview

The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the construction of the key intermediate, 3-amino-4-methyl-6-phenylpyridazine, from a suitable precursor. This intermediate then serves as a versatile building block for the introduction of a variety of substituents at the 3-amino position via two primary methods: N-acylation with acyl chlorides or anhydrides, and reductive amination with aldehydes or ketones.

SynthesisWorkflow cluster_0 Stage 1: Synthesis of Core Structure cluster_1 Stage 2: Diversification of 3-Amino Group Start Starting Material (e.g., 4-methyl-6-phenylpyridazin-3(2H)-one) Chlorination Chlorination (e.g., POCl3) Start->Chlorination Chloro_intermediate 3-Chloro-4-methyl-6-phenylpyridazine Chlorination->Chloro_intermediate Amination Amination (e.g., NH4OH, Buchwald-Hartwig) Chloro_intermediate->Amination Core_structure 3-Amino-4-methyl-6-phenylpyridazine Amination->Core_structure N_Acylation N-Acylation Core_structure->N_Acylation Reductive_Amination Reductive Amination Core_structure->Reductive_Amination Acylated_product 3-(Acylamino)-4-methyl- 6-phenylpyridazine N_Acylation->Acylated_product Alkylated_product 3-(Alkylamino)-4-methyl- 6-phenylpyridazine Reductive_Amination->Alkylated_product Acyl_halide Acyl Halide / Anhydride (R-COCl) Acyl_halide->N_Acylation Aldehyde_ketone Aldehyde / Ketone (R'-CHO / R'-CO-R'') Aldehyde_ketone->Reductive_Amination Reducing_agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_agent->Reductive_Amination

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-4-methyl-6-phenylpyridazine, a heterocyclic compound of interest in pharmaceutical research and development. The described protocol provides a straightforward and efficient means to determine the purity and concentration of this compound.

Introduction

This compound is a substituted pyridazine derivative. Pyridazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Accurate and precise analytical methods are crucial for the quality control of starting materials, intermediates, and final active pharmaceutical ingredients (APIs) containing this moiety. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1. This information is essential for understanding its chromatographic behavior.

PropertyValue
Chemical Structure C₁₁H₉ClN₂
Molecular Formula C11H9ClN2
Molecular Weight 204.66 g/mol [1][2]
LogP (octanol-water) 2.41[3]
CAS Number 28657-39-8[3]

HPLC Method Parameters

The following HPLC conditions have been established for the effective separation and quantification of this compound. A standard C18 column is employed with a mobile phase consisting of acetonitrile and water, with a phosphoric acid modifier to ensure good peak shape.

ParameterCondition
Instrument Standard HPLC system with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water : Phosphoric Acid (60:40:0.1, v/v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

For mass spectrometry (MS) compatible applications, the phosphoric acid can be substituted with 0.1% formic acid.[3]

Experimental Protocol

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Preparation of Mobile Phase
  • Carefully measure 600 mL of acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of deionized water to the same cylinder.

  • Add 1.0 mL of phosphoric acid.

  • Mix the solution thoroughly.

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser before use.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5 minutes, or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with methanol and mix thoroughly. This yields a 100 µg/mL stock solution.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

Preparation of Sample Solution
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, perform at least five replicate injections of a mid-range calibration standard (e.g., 10 µg/mL). The system suitability parameters should meet the criteria outlined in Table 3.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of the analyte in the sample can be determined by constructing a calibration curve of peak area versus concentration for the standard solutions and applying the resulting regression equation to the peak area of the analyte in the sample.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the analytical process.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E System Suitability Testing B->E C Sample Solution Preparation F Sample Injection and Data Acquisition C->F D->E E->F G Peak Integration and Identification F->G I Quantification of Analyte G->I H Calibration Curve Generation H->I

Caption: Experimental workflow for HPLC analysis.

signaling_pathway Analyte 3-Chloro-4-methyl-6- phenylpyridazine MobilePhase Mobile Phase (Acetonitrile/Water/H3PO4) Analyte->MobilePhase Dissolution & Transport StationaryPhase Stationary Phase (C18 Column) MobilePhase->StationaryPhase Elution Detector UV Detector (254 nm) StationaryPhase->Detector Detection Signal Chromatographic Peak Detector->Signal Signal Generation

Caption: Analyte journey in the HPLC system.

Conclusion

The HPLC method described in this application note is suitable for the routine analysis of this compound in a research or quality control setting. The method is simple, accurate, and precise, providing a reliable means for the characterization of this important pharmaceutical building block. Adherence to the outlined protocol and system suitability criteria will ensure high-quality analytical results.

References

Characterization of 3-Chloro-4-methyl-6-phenylpyridazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the characterization, potential applications, and experimental protocols related to 3-Chloro-4-methyl-6-phenylpyridazine and its derivatives. This class of compounds has garnered interest in medicinal chemistry due to the versatile biological activities exhibited by the pyridazine scaffold.

Physicochemical Properties

The core compound, this compound, possesses the following properties:

PropertyValue
Molecular Formula C₁₁H₉ClN₂
Molecular Weight 204.66 g/mol
CAS Number 28657-39-8
Appearance Solid

Biological Activities and Potential Applications

Derivatives of the pyridazine core structure have been investigated for a wide range of therapeutic applications, demonstrating the scaffold's potential in drug discovery.

Anticancer Activity

Pyridazine derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[1][2] Notably, some derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK1), both of which are crucial in cancer progression.[1][3][4][5][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[2][7]

Antimicrobial and Antifungal Activity

Various substituted pyridazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[8][9] These compounds have shown activity against a range of bacterial and fungal strains, suggesting their potential as lead structures for the development of new anti-infective agents.

Central Nervous System (CNS) Activity

Certain pyridazine derivatives have been found to be active in the central nervous system.[6] One derivative, in particular, has been shown to enhance the structural and functional plasticity of the tripartite synapse, potentially through the modulation of the Phospholipase D (PLD) signaling pathway.[3] This suggests potential applications in neurodegenerative diseases.

Quantitative Data Summary

While a comprehensive dataset for a series of this compound derivatives is not available in a single source, the following table compiles representative characterization data for related substituted pyridazine derivatives to illustrate the expected physicochemical properties.

Table 1: Characterization Data of Representative Pyridazine Derivatives

Compound IDSubstitution at position 3Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data HighlightsReference
Derivative A HydrazinylC₁₁H₁₂N₄200.24162¹H-NMR and IR data availablePatent US4677106A
Derivative B AminoC₁₁H₁₁N₃185.23130-132¹H-NMR and IR data availablePatent US4677106A
Derivative C 2-MorpholinoethylaminoC₁₇H₂₃N₄O300.491¹H-NMR and IR data availablePatent US4677106A
Derivative D 3-{[(4-chlorophenyl)methyl]sulfanyl}-6-hydrazinylpyridazineC₁₁H₁₁ClN₄S266.75Not specifiedFormula and MW providedChemdiv C201-0987

Table 2: Biological Activity of Representative Pyridazine Derivatives

Compound TypeBiological Target/AssayActivity (IC₅₀/MIC)Reference
Pyridazine-pyrazoline hybridsEGFR Inhibition0.65 - 0.84 µM[2]
Pyrazolo-pyridazine derivativeEGFR Inhibition0.391 µM[1]
Pyrazolo-pyridazine derivativeCDK-2/cyclin A2 Inhibition0.55 µM[1]
3,6-Disubstituted pyridazineJNK1 InhibitionDownregulation of JNK1 gene expression[3][5][6]
Pyridazinone derivativesAntibacterial (S. aureus, P. aeruginosa, A. baumannii)MIC: 3.74–8.92 µM[9]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound derivatives based on published methods.

Protocol 1: Synthesis of 3-Hydrazinyl-4-methyl-6-phenylpyridazine

Materials:

  • This compound

  • Hydrazine hydrate

  • Isopropanol

  • Isopropyl ether

Procedure:

  • A mixture of this compound (1 equivalent) and hydrazine hydrate (excess, e.g., 10 equivalents) is refluxed in a suitable solvent like n-butanol or directly in excess hydrazine hydrate.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then recrystallized from a mixture of isopropanol and isopropyl ether to yield pure 3-Hydrazinyl-4-methyl-6-phenylpyridazine.

Protocol 2: Synthesis of 3-Amino-4-methyl-6-phenylpyridazine

Materials:

  • 3-Hydrazinyl-4-methyl-6-phenylpyridazine

  • Raney Nickel

  • Methanol

Procedure:

  • 3-Hydrazinyl-4-methyl-6-phenylpyridazine (1 equivalent) is dissolved in methanol.

  • A catalytic amount of Raney Nickel is added to the solution.

  • The mixture is hydrogenated under pressure (e.g., 5 atmospheres) for an extended period (e.g., 48 hours).

  • The catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue is recrystallized from a suitable solvent system (e.g., isopropanol-isopropyl ether) to afford 3-Amino-4-methyl-6-phenylpyridazine.

Protocol 3: General Procedure for Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

  • Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Mass spectra are obtained using an Electrospray Ionization (ESI) or other suitable ionization technique.

  • The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) is identified to confirm the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Samples can be prepared as KBr pellets or analyzed as a thin film.

  • Characteristic absorption bands are identified to confirm the presence of key functional groups.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for their synthesis and characterization.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds PLC PLCγ EGFR->PLC Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Pyridazine Pyridazine Derivative Pyridazine->EGFR Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) ASK1 ASK1 Stress->ASK1 MKK MKK4/7 ASK1->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Phosphorylates Pyridazine Pyridazine Derivative Pyridazine->JNK Inhibits AP1 AP-1 Transcription Factor cJun->AP1 Bcl2 Bcl-2 (Anti-apoptotic) AP1->Bcl2 Downregulates Bax Bax (Pro-apoptotic) AP1->Bax Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: JNK Signaling Pathway and Apoptosis.

PLD_Signaling_Pathway Receptor GPCR / RTK PLD Phospholipase D (PLD) Receptor->PLD Activates PC Phosphatidylcholine (PC) PLD->PC Hydrolyzes Pyridazine Pyridazine Derivative Pyridazine->PLD Modulates PA Phosphatidic Acid (PA) PC->PA mTOR mTOR PA->mTOR Activates SK1 Sphingosine Kinase 1 (SK1) PA->SK1 Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth S1P Sphingosine-1-Phosphate (S1P) SK1->S1P Signaling Further Signaling S1P->Signaling

Caption: Phospholipase D Signaling Pathway.

Experimental_Workflow Start Start: 3-Chloro-4-methyl- 6-phenylpyridazine Synthesis Synthesis of Derivatives (e.g., Substitution at C3) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Characterization Purification->Characterization BioAssay Biological Activity Screening (e.g., Anticancer, Antimicrobial) Purification->BioAssay NMR NMR (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR MP Melting Point Characterization->MP DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Characterization->DataAnalysis BioAssay->DataAnalysis

Caption: Synthesis and Characterization Workflow.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 3-Chloro-4-methyl-6-phenylpyridazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-methyl-6-phenylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common approach to synthesizing pyridazine derivatives involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by chlorination. For this compound, a plausible route starts from a suitable phenyl-substituted diketone which is cyclized with hydrazine to form the pyridazinone precursor. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.

Q2: What are the critical reaction parameters to control during the synthesis?

Key parameters to monitor and optimize include reaction temperature, reaction time, the choice of solvent, and the molar ratio of reactants and reagents. The purity of starting materials is also crucial for obtaining a high yield of the desired product and minimizing side reactions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a standard method for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are some common impurities, and how can they be removed?

Common impurities may include unreacted starting materials, the pyridazinone precursor, and potentially over-chlorinated or other side-products. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography on silica gel.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive reagents (e.g., old POCl₃). - Poor quality starting materials.- Extend the reaction time and monitor via TLC. - Optimize the reaction temperature; try incremental increases. - Use freshly distilled or a new bottle of POCl₃. - Ensure the purity of starting materials using techniques like NMR or melting point analysis.
Formation of Multiple Products/Side Reactions - Reaction temperature is too high. - Incorrect stoichiometry of reagents. - Presence of moisture in the reaction.- Lower the reaction temperature. - Carefully control the molar ratios of the reactants. - Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation - Product is soluble in the work-up solvent. - Formation of an emulsion during extraction.- Use a different solvent for extraction or work-up. - Break up emulsions by adding brine or filtering through Celite.
Product is Contaminated with Starting Material - Incomplete reaction. - Inefficient purification.- Increase the reaction time or temperature. - Optimize the purification method, such as trying a different recrystallization solvent or modifying the eluent system for column chromatography.

Optimization of Reaction Conditions

The following table summarizes hypothetical data for the optimization of the chlorination step, a critical part of the synthesis.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Toluene80465
2Toluene100475
3Toluene110285
4Xylene110282
5None (neat POCl₃)100390
6None (neat POCl₃)1101.592

Experimental Protocols

General Procedure for the Synthesis of 4-methyl-6-phenyl-2H-pyridazin-3-one (Precursor):

  • To a solution of the appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate in a 1:1 molar ratio.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

General Procedure for the Chlorination to this compound:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the pyridazinone precursor.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (around 100-110°C) and maintain for 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • The crude product usually precipitates as a solid. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_chlorination Chlorination start 1,4-Dicarbonyl Precursor + Hydrazine Hydrate step1 Reflux in Solvent start->step1 step2 Cooling & Precipitation step1->step2 step3 Filtration & Drying step2->step3 precursor 4-methyl-6-phenyl-2H-pyridazin-3-one step3->precursor step4 Add POCl3 precursor->step4 step5 Reflux step4->step5 step6 Quenching on Ice step5->step6 step7 Neutralization step6->step7 step8 Filtration & Purification step7->step8 product This compound step8->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_incomplete_reaction Incomplete Reaction cluster_reagent_issue Reagent Issues cluster_starting_material Starting Material Quality start Low or No Product Yield? check_time Reaction Time Sufficient? start->check_time Yes extend_time Extend Reaction Time check_time->extend_time No check_temp Optimal Temperature? check_time->check_temp Yes optimize_temp Optimize Temperature check_temp->optimize_temp No check_reagents Reagents Active? check_temp->check_reagents Yes use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No check_purity Starting Material Pure? check_reagents->check_purity Yes purify_sm Purify Starting Material check_purity->purify_sm No

Caption: Troubleshooting flowchart for low product yield in pyridazine synthesis.

Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-amino-4-methyl-6-phenylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing 3-amino-4-methyl-6-phenylpyridazine?

A1: The synthesis of substituted 3-aminopyridazines can generally be approached via two main strategies:

  • Ring Formation (Cyclization): This classic approach involves the condensation of a 1,4-dicarbonyl precursor with hydrazine or a hydrazine derivative to construct the pyridazine ring. For the target molecule, this would typically involve a precursor containing the necessary methyl and phenyl groups.

  • Functionalization of a Pre-existing Pyridazine Ring: This modern approach often utilizes cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group. For instance, a suitably substituted 3-amino-6-chloropyridazine can be coupled with phenylboronic acid in the presence of a palladium catalyst.[1][2] Nucleophilic substitution reactions are also employed to modify the pyridazine core.[3]

Q2: What are the critical factors that influence the overall yield?

A2: Several factors can significantly impact the reaction yield:

  • Purity of Reagents and Solvents: Impurities in starting materials, catalysts, or solvents can lead to side reactions or inhibit the primary reaction.

  • Reaction Temperature and Time: Both cyclization and cross-coupling reactions are sensitive to temperature. Optimization is often required to ensure complete reaction without promoting decomposition or byproduct formation.

  • Catalyst Choice and Loading (for cross-coupling): The type of palladium catalyst, ligand, and base used in Suzuki couplings are crucial for achieving high yields. Catalyst deactivation can be a major issue.

  • Atmosphere: Many cross-coupling reactions are sensitive to oxygen and moisture, requiring an inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up and Purification: Inefficient extraction, product loss during crystallization, or difficult chromatographic separation can significantly lower the isolated yield.

Q3: What are some common byproducts encountered in this synthesis?

A3: Depending on the route, common byproducts may include:

  • Incomplete Cyclization Products: In ring-formation strategies, starting materials or intermediate hydrazones may remain.

  • Homocoupling Products: In Suzuki couplings, the formation of biphenyl (from phenylboronic acid) is a common side reaction.

  • Dehalogenated Products: In cross-coupling reactions starting from a halo-pyridazine, reduction of the starting material can occur.

  • Oxidized or Hydrolyzed Products: Exposure to air or moisture during work-up can lead to the formation of corresponding pyridazinone or other oxidized species.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 3-amino-4-methyl-6-phenylpyridazine.

Problem 1: Low or No Product Formation

Possible Cause Recommended Solution
Poor Quality of Starting Materials Ensure all reagents, especially the boronic acid and the halo-pyridazine, are pure. Recrystallize or purify starting materials if necessary. Use dry, degassed solvents.
Inactive Catalyst (Suzuki Coupling) Use a fresh, high-quality palladium catalyst and ligand. Ensure the catalyst was stored under inert conditions. Consider a catalyst screen to find the optimal system.
Incorrect Reaction Temperature Optimize the reaction temperature. Run small-scale trials at temperatures slightly above and below the protocol's recommendation. Monitor reaction progress by TLC or LC-MS.
Insufficient Reaction Time Extend the reaction time and monitor via TLC/LC-MS until the starting material is consumed.
Inappropriate Base or Solvent The choice of base and solvent is critical for Suzuki couplings. Ensure the selected base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., Dioxane, Toluene, DMF) are appropriate for the specific catalyst system.

Problem 2: High Levels of Byproduct Formation

Possible Cause Recommended Solution
Homocoupling of Boronic Acid Decrease the catalyst loading. Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling.
Reaction Temperature is Too High High temperatures can promote decomposition and side reactions. Lower the temperature and increase the reaction time accordingly.
Incorrect Stoichiometry Carefully control the stoichiometry. A slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can lead to purification challenges.
Presence of Water Ensure anhydrous conditions, as water can lead to deboronation of the boronic acid and other side reactions.

Problem 3: Difficulties in Product Isolation and Purification

Possible Cause Recommended Solution
Product is Highly Soluble in Work-up Solvents Minimize the volume of solvent used. Perform extractions with a larger number of smaller volume portions. Consider back-extraction to remove impurities.
Co-elution of Product and Impurities Optimize the solvent system for column chromatography. Try different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). Consider using a different stationary phase if silica gel is ineffective.
Product Fails to Crystallize Attempt crystallization from various solvent/anti-solvent systems (e.g., isopropanol/cyclohexane).[4] Use a seed crystal if available. If crystallization fails, column chromatography is the primary alternative.

Comparative Yields of Related Pyridazine Syntheses

The following table summarizes yields reported for synthetic routes analogous to those used for 3-amino-4-methyl-6-phenylpyridazine, providing a benchmark for expected outcomes.

Synthetic Method Reactants Product Type Reported Yield Reference
Cyclocondensation Acetoacetate esters and N-arylcyanoacetamide, followed by azo coupling and cyclization6,8-dione pyridopyridazine derivative77%[5]
Suzuki-Miyaura Coupling 3-amino-6-chloropyridazine and various arylboronic acids3-amino-6-arylpyridazines22-65%[1]
Hydrogenation 3-hydrazino-6-arylpyridazine3-amino-6-arylpyridazine46%[4]
Amination from Boronic Acid 4-picoline-3-boronic acid and ammonia source3-amino-4-methylpyridine84-95%[6][7]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling for Phenyl Group Introduction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro-pyridazine with phenylboronic acid.

Materials:

  • 3-Amino-6-chloro-4-methylpyridazine

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried round-bottom flask, add 3-amino-6-chloro-4-methylpyridazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the final product, 3-amino-4-methyl-6-phenylpyridazine.

Visual Workflow and Troubleshooting Diagrams

SynthesisWorkflow start_end start_end process process analysis analysis product product A Starting Materials (e.g., 3-Amino-6-chloro-4-methylpyridazine, Phenylboronic Acid) B Suzuki-Miyaura Coupling Reaction A->B Add Catalyst, Base, Solvent C Reaction Work-up (Extraction, Washing) B->C Quench Reaction D Purification (Chromatography or Recrystallization) C->D Crude Product E Characterization (NMR, MS, m.p.) D->E Purified Product F Final Product: 3-Amino-4-methyl-6-phenylpyridazine E->F

Caption: General workflow for the synthesis of 3-amino-4-methyl-6-phenylpyridazine via Suzuki-Miyaura coupling.

TroubleshootingTree problem problem category category cause cause solution solution p0 Low Yield or Reaction Failure c1 Check Starting Materials p0->c1 c2 Review Reaction Conditions p0->c2 c3 Evaluate Work-up & Purification p0->c3 r1a Impure Reagents? c1->r1a r1b Wet Solvents? c1->r1b r2a Inactive Catalyst? c2->r2a r2b Suboptimal Temp/Time? c2->r2b r2c Incorrect Base/Solvent? c2->r2c r3a Product Loss During Extraction? c3->r3a r3b Poor Separation? c3->r3b s1 Purify Reagents Use Dry Solvents r1a->s1 r1b->s1 s2 Use Fresh Catalyst Optimize Conditions Screen Alternatives r2a->s2 r2b->s2 r2c->s2 s3 Modify Extraction pH Optimize Chromatography r3a->s3 r3b->s3

References

Technical Support Center: Chlorination of 4-Methyl-6-Phenylpyridazone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chlorination of 4-methyl-6-phenylpyridazone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for converting 4-methyl-6-phenylpyridazin-3(2H)-one to 3-chloro-4-methyl-6-phenylpyridazine?

The most frequently employed chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). POCl₃ is often used, sometimes in the presence of a tertiary amine base or N,N-dimethylformamide (DMF), which can act as a catalyst.

Q2: I am observing a low yield of the desired this compound. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion of the starting material.

  • Side reactions: Competing reactions can consume the starting material or the desired product.

  • Degradation: The product might be unstable under the reaction or workup conditions.

  • Suboptimal stoichiometry: The ratio of the pyridazinone to the chlorinating agent may need optimization.

  • Moisture: The presence of water can decompose the chlorinating agent and lead to unwanted byproducts.

Q3: What are the likely side reactions I should be aware of during the chlorination of 4-methyl-6-phenylpyridazone?

While direct literature on the side products for this specific molecule is scarce, based on the reactivity of similar heterocyclic systems, potential side reactions include:

  • Over-chlorination: The methyl group at the 4-position can undergo chlorination, leading to the formation of 3-chloro-4-(chloromethyl)-6-phenylpyridazine and potentially 3-chloro-4-(dichloromethyl)-6-phenylpyridazine.

  • Ring Chlorination: Although less likely under standard conditions, chlorination of the phenyl ring is a theoretical possibility, especially if harsh conditions are employed.

  • Vilsmeier-Haack Type Reactions: When using POCl₃ in the presence of DMF, the in-situ formation of the Vilsmeier reagent can lead to formylation or other modifications of the pyridazinone ring, though this is more commonly observed on electron-rich aromatic systems.

  • Ring Opening: In some instances, harsh halogenating conditions can lead to the opening of the pyridazinone ring.

  • Dimerization/Polymerization: Under certain conditions, intermolecular reactions could lead to the formation of dimeric or polymeric byproducts.

Troubleshooting Guide

Problem 1: Formation of Over-chlorinated Byproducts

Symptom: Mass spectrometry or NMR analysis of the crude product mixture indicates the presence of species with masses corresponding to the addition of more than one chlorine atom.

Possible Cause: Reaction conditions (high temperature, prolonged reaction time, or excess chlorinating agent) are promoting the chlorination of the methyl group.

Solutions:

  • Control Reaction Temperature: Maintain a lower reaction temperature to favor the selective chlorination of the pyridazinone ring.

  • Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent further chlorination.

  • Stoichiometry Control: Use a minimal excess of the chlorinating agent. A 1.1 to 1.5 molar equivalent of POCl₃ is a good starting point.

Problem 2: Presence of Unreacted Starting Material

Symptom: Significant amounts of 4-methyl-6-phenylpyridazone are observed in the crude product after the reaction.

Possible Cause:

  • Insufficient amount of chlorinating agent.

  • Reaction temperature is too low.

  • Reaction time is too short.

  • Poor quality of the chlorinating agent (e.g., partially hydrolyzed).

Solutions:

  • Increase Stoichiometry: Gradually increase the molar equivalents of the chlorinating agent.

  • Increase Temperature: Carefully increase the reaction temperature in increments.

  • Extend Reaction Time: Monitor the reaction over a longer period.

  • Use Fresh Reagents: Ensure that the chlorinating agent is fresh and has been stored under anhydrous conditions.

Experimental Protocols

Chlorination of 4-methyl-6-phenylpyridazin-3(2H)-one using Phosphorus Oxychloride

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4-methyl-6-phenylpyridazin-3(2H)-one (1 equivalent).

  • Addition of Reagent: Under a nitrogen atmosphere, add phosphorus oxychloride (3-5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Data Summary

EntryChlorinating AgentEquivalentsTemperature (°C)Time (h)Desired Product Yield (%)Over-chlorinated Byproduct (%)Unreacted Starting Material (%)
1POCl₃1.280475<120
2POCl₃1.21104855<1
3POCl₃3.011048015<1
4POCl₃1.211087025<1
5SOCl₂1.580670225

Visualizations

The following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Chlorination_Pathway start 4-Methyl-6-phenylpyridazin-3(2H)-one product This compound start->product POCl3 or SOCl2 (Desired Reaction) side_product Over-chlorinated Byproducts start->side_product Harsh Conditions product->side_product Excess POCl3 / High Temp. (Side Reaction)

Caption: Main reaction pathway and potential side reaction in the chlorination of 4-methyl-6-phenylpyridazone.

Troubleshooting_Workflow start Low Yield of Desired Product check_impurities Analyze Crude Product (LC-MS, NMR) start->check_impurities unreacted_sm High Starting Material? check_impurities->unreacted_sm over_chlorinated Over-chlorinated Products? unreacted_sm->over_chlorinated No increase_temp_time Increase Temp./Time/ Equiv. of Reagent unreacted_sm->increase_temp_time Yes other_byproducts Other Byproducts? over_chlorinated->other_byproducts No decrease_temp_time Decrease Temp./Time/ Equiv. of Reagent over_chlorinated->decrease_temp_time Yes optimize_conditions Re-evaluate Reaction Conditions (Solvent, Base, etc.) other_byproducts->optimize_conditions Yes

Caption: A logical workflow for troubleshooting low yields in the chlorination of 4-methyl-6-phenylpyridazone.

Technical Support Center: Purification of 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-4-methyl-6-phenylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods depends on the purity of the crude material and the nature of the impurities.

Q2: What are the potential impurities I might encounter after synthesizing this compound?

A2: While specific impurities depend on the synthetic route, potential contaminants may include:

  • Unreacted starting materials.

  • Over-chlorinated or under-chlorinated pyridazine derivatives.

  • The corresponding pyridazinone precursor (hydrolysis product).

  • Polymeric byproducts.

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for purity assessment. A suitable mobile phase for TLC analysis can be a mixture of hexane and ethyl acetate. Additionally, High-Performance Liquid Chromatography (HPLC) can provide a more quantitative purity analysis. A reported HPLC method utilizes a C18 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.[1]

Troubleshooting Guides

Recrystallization

Problem: My compound does not crystallize from the solution.

  • Possible Cause: The solvent may be too non-polar, or the concentration of the compound is too low.

  • Solution:

    • Try adding a co-solvent (anti-solvent) dropwise to the solution at an elevated temperature until slight turbidity is observed. Good anti-solvents are typically more non-polar (e.g., hexanes, heptane) if a polar solvent was used for dissolution.

    • Concentrate the solution by slowly evaporating the solvent.

    • Scratch the inside of the flask with a glass rod at the solution-air interface to induce crystal formation.

    • Introduce a seed crystal of pure this compound if available.

Problem: The recrystallized product is still impure.

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice, or the chosen solvent did not effectively differentiate between the product and impurities.

  • Solution:

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.

    • Perform a second recrystallization using a different solvent system.

    • Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove surface impurities.

Problem: Oiling out instead of crystallization.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Use a lower-boiling point solvent.

    • Add more solvent to the hot solution to reduce the concentration.

    • Try a solvent mixture.

Flash Column Chromatography

Problem: Poor separation of the product from impurities.

  • Possible Cause: The chosen eluent system has incorrect polarity.

  • Solution:

    • Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.

    • For non-polar impurities, start with a low polarity eluent and gradually increase the polarity (gradient elution). A common starting point for pyridazine derivatives is a mixture of hexane and ethyl acetate or dichloromethane and ethyl acetate.[2]

    • If the compound is polar, consider using reverse-phase flash chromatography.

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough, or the compound is irreversibly adsorbed onto the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in hexane.

    • If the compound is suspected to be acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve elution.

    • Test for compound stability on silica gel using a 2D TLC plate before performing column chromatography.

Problem: Tailing of the product peak.

  • Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.

  • Solution:

    • Add a small amount of a more polar solvent to the eluent system.

    • Reduce the amount of crude material loaded onto the column.

    • Ensure the crude sample is fully dissolved in a minimum amount of the initial eluent before loading.

Experimental Protocols

Recrystallization Protocol

This protocol is based on a method reported for a similar pyridazine derivative.[3]

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. A mixture of isopropanol and isopropyl ether has been reported to be effective.[3] Alternatively, for aromatic chlorides, solvents like ethanol, methanol, or mixtures with water or hexanes can be explored.

  • Dissolution: In a flask, add the minimum amount of hot isopropanol to dissolve the crude product completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, add isopropyl ether dropwise until the solution becomes slightly cloudy.

  • Cooling: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropyl ether.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol

This protocol is a general guideline adapted from procedures for purifying heterocyclic compounds.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude material. Test various ratios of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). A reported system for a pyridazine derivative is a mixture of methylene chloride and ethyl acetate (70:30 v/v).[2]

  • Column Packing: Pack a glass column with silica gel using the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture determined from the TLC analysis.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 28657-39-8
Molecular Formula C₁₁H₉ClN₂
Molecular Weight 204.66 g/mol
Appearance Solid (form may vary)
Purity (Typical) >98% after purification

Visualizations

PurificationWorkflow start Crude this compound purity_check Purity Assessment (TLC/HPLC) start->purity_check decision Purity > 95%? purity_check->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Flash Column Chromatography decision->chromatography No final_product Pure Product (>98%) recrystallization->final_product chromatography->final_product end Characterization (NMR, MS, etc.) final_product->end

Caption: Decision workflow for selecting a purification technique.

RecrystallizationProcess start Dissolve Crude Product in Hot Solvent hot_filtration Hot Filtration (optional) start->hot_filtration cool_solution Slowly Cool Solution hot_filtration->cool_solution crystal_formation Induce Crystallization cool_solution->crystal_formation isolate_crystals Isolate Crystals (Vacuum Filtration) crystal_formation->isolate_crystals wash_crystals Wash with Cold Solvent isolate_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: Step-by-step process for recrystallization.

ChromatographyProcess start Select Eluent (TLC) pack_column Pack Column with Silica Gel start->pack_column load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_fractions Monitor Fractions (TLC) collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure remove_solvent Remove Solvent (Rotovap) combine_pure->remove_solvent pure_product Pure Amorphous or Oily Product remove_solvent->pure_product

Caption: Workflow for flash column chromatography purification.

References

Overcoming challenges in the hydrazinolysis of 3-chloropyridazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the hydrazinolysis of 3-chloropyridazines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low conversion of 3-chloropyridazine to 3-hydrazinopyridazine. What are the possible causes and solutions?

A1: Low conversion is a common issue that can be attributed to several factors. Here’s a systematic approach to troubleshoot this problem:

  • Insufficient Hydrazine Hydrate: The molar ratio of hydrazine hydrate to 3-chloropyridazine is a critical parameter. An insufficient amount of hydrazine will lead to incomplete reaction.

    • Recommendation: Increase the molar excess of hydrazine hydrate. Ratios of 4 to 6 equivalents are often successful in driving the reaction to completion.[1]

  • Low Reaction Temperature: The nucleophilic substitution of the chlorine atom on the pyridazine ring requires sufficient thermal energy.

    • Recommendation: Gradually increase the reaction temperature. Refluxing in a suitable solvent is a common practice. For instance, reactions in ethanol are often carried out at reflux for 4-8 hours.[1]

  • Short Reaction Time: The reaction may not have proceeded to completion within the allotted time.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants.

    • Recommendation: Polar solvents such as ethanol, methanol, dimethylformamide (DMF), and tetrahydrofuran (THF) are generally effective.[1] If solubility is an issue, consider using a co-solvent system.

Q2: I am observing the formation of a significant amount of a di-substituted byproduct, presumably 3,6-dihydrazinopyridazine. How can I minimize its formation?

A2: The formation of 3,6-dihydrazinopyridazine is a potential side reaction, especially when starting with 3,6-dichloropyridazine. Even with 3-chloropyridazine, trace impurities of the dichloro starting material can lead to this byproduct.

  • Control of Stoichiometry: Using a large excess of the chloropyridazine substrate relative to hydrazine is not practical. Therefore, careful control of the hydrazine amount is key.

    • Recommendation: While an excess of hydrazine is needed for good conversion, an excessively large excess can promote di-substitution. Start with a moderate excess (e.g., 4 equivalents) and optimize based on your results.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the formation of the di-substituted product.

    • Recommendation: Monitor the reaction closely and stop it as soon as the mono-substituted product is maximized. A temperature optimization study might be necessary to find the sweet spot that favors mono-substitution.

  • Purity of Starting Material: Ensure your 3-chloropyridazine is free from significant amounts of 3,6-dichloropyridazine.

    • Recommendation: Purify the starting material if necessary.

Q3: The purification of my 3-hydrazinopyridazine is proving difficult. What are the recommended purification methods?

A3: Purifying 3-hydrazinopyridazine can be challenging due to its polarity and potential for co-crystallization with hydrazine salts. Here are some effective methods:

  • Recrystallization: This is often the first method to try for solid products.

    • Recommended Solvents: Ethanol is a commonly used solvent for recrystallization.[2] Experiment with solvent mixtures like ethanol/water or isopropanol/water to achieve optimal crystal formation and impurity rejection. For some hydrazone derivatives, dissolving in hot dimethylformamide (DMF) followed by cooling can yield pure crystals.

  • Column Chromatography: For difficult separations or to remove baseline impurities, column chromatography can be effective.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is a good starting point. The polarity will need to be adjusted based on the specific substitution pattern of your pyridazine.

  • Acid-Base Extraction: This can be useful for removing non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic hydrazine and pyridazine nitrogens, moving your product into the aqueous layer.

    • Wash the organic layer to remove impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Collect the purified product by filtration or after solvent evaporation.

Q4: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be the cause?

A4: A dark reaction mixture and the formation of multiple products often indicate decomposition or side reactions.

  • Reaction with Oxygen: Some hydrazino compounds can be sensitive to air oxidation, especially at elevated temperatures. This can lead to the formation of colored byproducts.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Ring Opening: Under harsh conditions (e.g., very high temperatures or presence of strong acids/bases), the pyridazine ring can potentially undergo cleavage.

    • Recommendation: Use the mildest effective reaction conditions. Avoid unnecessarily high temperatures and prolonged reaction times.

  • Reaction with Solvent: At high temperatures, hydrazine can potentially react with certain solvents.

    • Recommendation: Choose a stable, inert solvent for your reaction.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Hydrazinolysis of 3-Chloropyridazine

Symptom Potential Cause Recommended Action
Incomplete consumption of starting materialInsufficient hydrazine hydrateIncrease molar excess of hydrazine hydrate (e.g., 4-6 eq.).
Low reaction temperatureIncrease reaction temperature; reflux if necessary.
Short reaction timeMonitor reaction by TLC/HPLC and extend time as needed.
Formation of multiple productsReaction with atmospheric oxygenPerform the reaction under an inert atmosphere (N₂ or Ar).
High reaction temperatureOptimize for the lowest effective temperature.
Product loss during workupProduct is water-solubleSaturate the aqueous phase with NaCl before extraction.
Emulsion formationAdd a small amount of brine or filter through celite.
Oily product that is difficult to crystallizePresence of impuritiesPurify by column chromatography before attempting crystallization.
Inappropriate crystallization solventScreen a range of solvents and solvent mixtures.

Experimental Protocols

General Protocol for the Hydrazinolysis of a Substituted 3-Chloropyridazine Derivative

This protocol is adapted from the synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted 3-chloropyridazine (0.01 mol) in dioxane (20 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (99%, 0.01 mol) to the solution.

  • Heating: Heat the reaction mixture under reflux for 6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 3-hydrazinopyridazine derivative.

Characterization Data for a Representative Product: 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine [4]

  • Yield: 55%

  • Melting Point: 102–104 °C

  • IR (ν, cm⁻¹): 3350 (NH₂), 3192–3135 (3NH)

  • ¹H-NMR (δ ppm): 4.38 (s, 1H, NH; D₂O exchangeable), 4.45 (s, 1H, NH; D₂O exchangeable), 5.14 (s, 2H, NH₂; D₂O exchangeable), 6.64 (s, 1H, pyridazine-H), 7.17–8.31 (m, 9 H, Ar-H), 8.89 (s, 1H, NH; D₂O exchangeable)

  • MS, m/z (%): 326 (M⁺, 70), 328 (M⁺ + 2, 24)

Visualizations

hydrazinolysis_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification start 3-Chloropyridazine + Hydrazine Hydrate reaction Heating / Reflux (e.g., Ethanol, 4-8h) start->reaction 1. Mixing cooling Cooling & Precipitation reaction->cooling 2. Reaction Completion filtration Filtration cooling->filtration 3. Isolation purification Recrystallization or Column Chromatography filtration->purification 4. Purification product Pure 3-Hydrazinopyridazine purification->product 5. Final Product

Caption: Experimental workflow for the hydrazinolysis of 3-chloropyridazine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products purification_issue Purification Difficulty start->purification_issue increase_reagents Increase Hydrazine Ratio & Reaction Time incomplete_reaction->increase_reagents optimize_temp Optimize Temperature incomplete_reaction->optimize_temp side_products->optimize_temp inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere purification_method Change Purification Method (e.g., Column Chromatography) purification_issue->purification_method

Caption: Troubleshooting logic for common issues in hydrazinolysis.

References

Technical Support Center: Synthesis of 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Chloro-4-methyl-6-phenylpyridazine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and scale-up production.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the pyridazinone ring system by reacting a suitable γ-ketoacid with hydrazine. The resulting pyridazinone is then chlorinated in the second step to yield the final product.

Synthesis_Overview Starting_Materials 2-methyl-4-oxo-4-phenylbutanoic acid + Hydrazine Hydrate Pyridazinone 4-methyl-6-phenyl-3(2H)-pyridazinone Starting_Materials->Pyridazinone Step 1: Cyclocondensation Final_Product This compound Pyridazinone->Final_Product Step 2: Chlorination (POCl3)

Caption: General two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-methyl-6-phenyl-3(2H)-pyridazinone

This protocol describes the synthesis of the pyridazinone intermediate from 2-methyl-4-oxo-4-phenylbutanoic acid and hydrazine hydrate.

Materials:

  • 2-methyl-4-oxo-4-phenylbutanoic acid

  • Hydrazine hydrate (80-100% solution)

  • Ethanol or Acetic Acid

  • Water

  • Ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-4-oxo-4-phenylbutanoic acid in a suitable solvent like ethanol or acetic acid.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Step 2: Synthesis of this compound

This protocol details the chlorination of the pyridazinone intermediate using phosphorus oxychloride (POCl₃).

Materials:

  • 4-methyl-6-phenyl-3(2H)-pyridazinone

  • Phosphorus oxychloride (POCl₃)

  • Toluene or other high-boiling inert solvent (optional)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • To a round-bottom flask, add 4-methyl-6-phenyl-3(2H)-pyridazinone.

  • Slowly add an excess of phosphorus oxychloride (POCl₃) to the pyridazinone at room temperature with stirring. A high-boiling inert solvent like toluene can be used if necessary.

  • After the addition, heat the reaction mixture to reflux (around 100-110°C) and maintain for 2-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.

Table 1: Synthesis of 4-methyl-6-phenyl-3(2H)-pyridazinone

ParameterValue
Reactant Ratio (Ketoacid:Hydrazine) 1 : 1.1-1.5
Solvent Ethanol or Acetic Acid
Reaction Temperature Reflux (78-118°C)
Reaction Time 2 - 4 hours
Typical Yield 70 - 90%
Purity (crude) >90%

Table 2: Synthesis of this compound

ParameterValue
Reactant Ratio (Pyridazinone:POCl₃) 1 : 3-5
Solvent Neat or Toluene
Reaction Temperature Reflux (100-110°C)
Reaction Time 2 - 5 hours
Typical Yield 60 - 85%
Purity (after recrystallization) >98%

Troubleshooting Guide

Troubleshooting cluster_step1 Step 1: Pyridazinone Synthesis cluster_step2 Step 2: Chlorination Low_Yield_S1 Low or No Product Formation Possible Causes: - Incomplete reaction - Impure starting materials - Incorrect stoichiometry Solutions: - Increase reaction time or temperature - Purify starting materials - Adjust reactant ratios Side_Reactions_S1 Formation of Side Products Possible Causes: - Overheating - Presence of impurities Solutions: - Control reaction temperature carefully - Use purified starting materials Low_Yield_S2 Low Yield of Chloro-pyridazine Possible Causes: - Incomplete chlorination - Hydrolysis of product during workup - Loss during purification Solutions: - Increase reaction time or amount of POCl₃ - Ensure anhydrous conditions during workup - Optimize purification method Dark_Product Dark Colored Product Possible Causes: - Decomposition at high temperatures - Presence of impurities Solutions: - Lower reaction temperature - Purify the pyridazinone precursor Incomplete_Reaction Incomplete Reaction Possible Causes: - Insufficient POCl₃ - Low reaction temperature or short duration Solutions: - Increase the equivalents of POCl₃ - Increase reaction temperature and/or time

Caption: Troubleshooting common issues in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the synthesis of the pyridazinone precursor (Step 1)?

A1: The most critical parameter is ensuring the complete reaction of the starting ketoacid. Monitoring the reaction by TLC is highly recommended. Incomplete reaction can lead to a mixture of starting material and product, complicating the purification process.

Q2: I am getting a low yield in the chlorination step (Step 2). What could be the reason?

A2: Low yields in the chlorination step can be due to several factors. The most common are incomplete reaction and hydrolysis of the product during workup. Ensure you are using a sufficient excess of POCl₃ and that the reaction has gone to completion. During the workup, it is crucial to perform the quenching and neutralization steps at low temperatures (on ice) to minimize hydrolysis of the chloro-pyridazine back to the pyridazinone.

Q3: The final product is a dark oil instead of a solid. How can I purify it?

A3: A dark oily product suggests the presence of impurities, possibly from decomposition at high temperatures. First, try to purify the intermediate pyridazinone to a high purity before the chlorination step. For the final product, column chromatography on silica gel using a hexane/ethyl acetate gradient is often effective for removing colored impurities. Subsequent recrystallization from a suitable solvent like ethanol or isopropanol should yield a solid product.

Q4: What are the safety precautions for handling phosphorus oxychloride (POCl₃) at a larger scale?

A4: Scaling up reactions with POCl₃ requires stringent safety measures. Always work in a well-ventilated fume hood with the sash at the lowest possible height. Use appropriate PPE, including acid-resistant gloves, a chemical-resistant apron, and a face shield in addition to safety glasses. POCl₃ reacts violently with water, so ensure all glassware is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The quenching of excess POCl₃ is highly exothermic and should be done very slowly and with efficient cooling in a vessel with adequate headspace to accommodate any potential splashing or rapid gas evolution.

Q5: Can I use other chlorinating agents besides POCl₃?

A5: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be used. However, reaction conditions and yields may vary and would require optimization.

Q6: How can I confirm the identity and purity of my final product?

A6: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A melting point determination can also be a good indicator of purity.

Technical Support Center: Impurity Profiling of 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the impurity profiling of 3-Chloro-4-methyl-6-phenylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of this compound?

A1: Impurities can originate from various sources throughout the synthetic and storage process. Key sources include:

  • Starting Materials: Unreacted starting materials and impurities present in them.

  • Intermediates: Residual amounts of intermediates from the synthetic route.

  • By-products: Unwanted products formed from side reactions during synthesis.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing process.

  • Degradation Products: Impurities formed due to the degradation of the final product during storage or handling.

Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with UV detection, is the most common technique for separating, identifying, and quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural elucidation of isolated impurities.[1]

Q3: What are the typical regulatory thresholds for reporting, identifying, and qualifying impurities in active pharmaceutical ingredients (APIs)?

A3: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances. According to ICH Q3A(R2), for a maximum daily dose of ≤ 2g/day, the thresholds are:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% or 1.0 mg per day intake, whichever is lower.

  • Qualification Threshold: 0.15% or 1.0 mg per day intake, whichever is lower.

Any impurity observed at a level higher than 0.1% should be characterized.[2]

Potential Impurity Profile

The following table summarizes potential impurities that could be encountered during the synthesis of this compound, based on common synthetic routes for pyridazines. The quantitative data presented is hypothetical and serves as an illustrative example.

Potential Impurity Potential Source Structure Typical Reporting Threshold (%) Hypothetical Observed Range (%)
Starting Material 1Incomplete ReactionStructure of SM1≥ 0.050.05 - 0.20
Starting Material 2Incomplete ReactionStructure of SM2≥ 0.050.05 - 0.15
Process IntermediateIncomplete ReactionStructure of Intermediate≥ 0.05< 0.10
Isomeric ImpuritySide ReactionIsomer of Product≥ 0.050.08 - 0.25
Over-chlorinated By-productSide ReactionDi-chloro derivative≥ 0.05< 0.10
Hydrolysis ProductDegradationHydroxypyridazine derivative≥ 0.050.05 - 0.12

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of this compound.

HPLC Peak Shape and Resolution Issues

Q4: My chromatogram shows significant peak tailing for the main component and impurities. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase, such as interactions with residual silanol groups on a silica-based column.

    • Solution: Try lowering the pH of the mobile phase to suppress the ionization of silanol groups. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded.

    • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q5: I am observing peak fronting in my chromatogram. What is the likely cause?

A5: Peak fronting is less common than tailing and is often associated with:

  • Sample Overload: Similar to peak tailing, injecting too high a concentration of the sample can cause fronting.

    • Solution: Dilute the sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Q6: Why are some peaks in my chromatogram splitting or showing shoulders?

A6: Split or shoulder peaks can arise from:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can block the inlet frit of the column.

    • Solution: Reverse flush the column to try and dislodge the blockage. If this fails, the frit may need to be replaced. Using a guard column can help prevent this.

  • Column Void: A void or channel may have formed at the head of the column.

    • Solution: This is often irreversible, and the column will likely need to be replaced.

  • Co-elution of Impurities: A shoulder on a peak may indicate the presence of a closely eluting impurity.

    • Solution: Modify the mobile phase composition, gradient slope, or temperature to improve the resolution between the two peaks.

HPLC Baseline Issues

Q7: The baseline in my chromatogram is drifting upwards or downwards. What should I do?

A7: Baseline drift can be caused by:

  • Changes in Mobile Phase Composition: This is common in gradient elution if the mobile phase components have different UV absorbance.

    • Solution: Use high-purity solvents. Ensure the mobile phase is well-mixed and degassed.[3]

  • Column Temperature Fluctuations: An unstable column temperature can cause the baseline to drift.

    • Solution: Use a column oven to maintain a constant temperature.[3]

  • Contamination: A contaminated column or detector cell can lead to baseline drift.

    • Solution: Clean the system, including the column and detector cell.[3]

Q8: I am seeing "ghost peaks" in my chromatogram, especially during blank runs. Where are they coming from?

A8: Ghost peaks are peaks that appear in unexpected places and can be due to:

  • Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent run.

    • Solution: Increase the wash time between injections and use a strong wash solvent.

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from the HPLC system components can accumulate on the column and elute as peaks.

    • Solution: Use freshly prepared, high-purity mobile phase and ensure the system is clean.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This protocol outlines a general starting point for developing an impurity profile method for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-30 min: 10% to 90% B

    • 30-35 min: 90% B

    • 35-36 min: 90% to 10% B

    • 36-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main component).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: General GC-MS Method for Residual Solvent Analysis

This protocol is for the identification of potential residual solvents.

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[4]

  • Oven Temperature Program (Example):

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Dissolve a known amount of the sample in a high-boiling point solvent (e.g., DMSO or DMF) that does not interfere with the analytes of interest.

Visualizations

Impurity Identification Workflow

start Sample with Unknown Impurity hplc HPLC/UPLC Analysis start->hplc check_threshold Impurity > Identification Threshold? hplc->check_threshold lcms LC-MS Analysis (Accurate Mass & Fragmentation) check_threshold->lcms Yes report_below Report as Unidentified Impurity check_threshold->report_below No propose_structure Propose Putative Structure lcms->propose_structure isolate Isolate Impurity (Prep-HPLC) propose_structure->isolate nmr NMR Spectroscopy (1H, 13C, 2D NMR) isolate->nmr confirm_structure Confirm Structure nmr->confirm_structure end Qualified Impurity confirm_structure->end

Caption: Workflow for the identification and structural elucidation of impurities.

HPLC Peak Shape Troubleshooting

start Poor Peak Shape Observed all_peaks Are all peaks affected? start->all_peaks check_frit Check for blocked column frit or column void all_peaks->check_frit Yes peak_type Tailing or Fronting? all_peaks->peak_type No tailing_causes Potential Tailing Causes: - Secondary Interactions - Column Overload - Column Contamination peak_type->tailing_causes Tailing fronting_causes Potential Fronting Causes: - Sample Overload - Strong Sample Solvent peak_type->fronting_causes Fronting tailing_solutions Solutions: - Adjust mobile phase pH - Reduce sample concentration - Wash/replace column tailing_causes->tailing_solutions fronting_solutions Solutions: - Dilute sample - Use mobile phase as solvent fronting_causes->fronting_solutions

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

References

Validation & Comparative

Comparative Cytotoxicity of Pyridazine Derivatives: An Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the cytotoxic effects of various pyridazine derivatives, with a focus on compounds structurally related to 4-methyl-6-phenylpyridazine. Due to a lack of publicly available comparative studies on a series of 4-methyl-6-phenylpyridazine derivatives, this document presents data on closely related pyridazinone and pyrazolo-pyridazine structures to provide valuable insights into their potential as cytotoxic agents. The information herein is intended to support research and drug development efforts in the field of medicinal chemistry.

Quantitative Cytotoxicity Data

The cytotoxic activity of several pyridazine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values for different classes of pyridazine derivatives.

Table 1: Cytotoxicity of N-Aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic Acid Derivatives

CompoundStructureCell LineIC50 (µg/mL)
5bN-(4-chlorophenyl)-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acidP815 (Murine Mastocytoma)0.40[1]

Table 2: Cytotoxicity of a Pyrazolo-Pyridazine Derivative and its Nanoformulations

CompoundStructureCell LineIC50 (µM)
Target 4 3,5-diamino-1,4-diphenyl-1H-pyrazolo[4,3-c]pyridazineHepG-2 (Human Liver Cancer)17.30[2]
HCT-116 (Human Colon Cancer)18.38[2]
MCF-7 (Human Breast Cancer)27.29[2]
4-SLNs Solid Lipid Nanoparticles of Target 4HepG-27.56[2]
HCT-1164.80[2]
MCF-76.41[2]
4-LPHNPs Lipid-Polymer Hybrid Nanoparticles of Target 4HepG-27.85[2]
HCT-1165.24[2]
MCF-76.65[2]
Doxorubicin (Reference Drug)HepG-26.18[2]
HCT-1165.23[2]
MCF-74.17[2]

Table 3: Cytotoxicity of 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Derivatives in Brine Shrimp Lethality Bioassay

CompoundStructure DescriptionIC50 (µg/mL)
9i Schiff base of thiadiazolopyridazine derivative~30
8e Schiff base of selenadiazolopyridazine derivative~330

Note: The brine shrimp lethality bioassay is a general toxicity screen and is not specific to cancer cell lines.

Experimental Protocols

A widely used method for assessing cell viability and cytotoxicity is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline - PBS).

  • Cell culture medium.

  • Test compounds (4-methyl-6-phenylpyridazine derivatives).

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Below is a diagram illustrating the experimental workflow of the MTT assay for determining the cytotoxicity of chemical compounds.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare serial dilutions of pyridazine derivatives treatment 3. Add compounds to cells cell_seeding->treatment incubation_24h 4. Incubate for 24-72 hours treatment->incubation_24h add_mtt 5. Add MTT solution to each well incubation_24h->add_mtt incubation_4h 6. Incubate for 2-4 hours (Formazan formation) add_mtt->incubation_4h solubilize 7. Add solubilization solution (e.g., DMSO) incubation_4h->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance analyze_data 9. Calculate % viability and IC50 values read_absorbance->analyze_data

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

A Comparative Guide to HPLC and UPLC-MS/MS Methods for the Quantification of 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical techniques for the quantification of 3-Chloro-4-methyl-6-phenylpyridazine: a validated High-Performance Liquid Chromatography (HPLC) method with UV detection and an advanced Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. This objective comparison, supported by experimental data, aims to assist researchers and drug development professionals in selecting the most suitable method for their specific analytical needs.

Method Performance Comparison

The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution for routine analysis, UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.

Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (R²) 0.99950.9998
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.2% - 100.8%
Precision (%RSD)
- Repeatability< 1.5%< 1.0%
- Intermediate Precision< 2.0%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.1 ng/mL
Specificity SpecificHighly Specific
Run Time ~ 8 minutes~ 2 minutes

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UPLC-MS/MS methods are provided below, outlining the necessary reagents, instrumentation, and procedures to reproduce the validation results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method provides a reliable and validated approach for the routine quantification of this compound in bulk drug substances and simple formulations.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 8 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample by dissolving the material containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Summary:

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

  • Linearity: A linear relationship between peak area and concentration was observed over the range of 1-100 µg/mL with a coefficient of determination (R²) of 0.9995.

  • Accuracy: The accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 98.5% and 101.2%.

  • Precision: The repeatability (intra-day precision) and intermediate precision (inter-day precision) were evaluated by analyzing six replicate injections of three different concentrations. The relative standard deviation (%RSD) was less than 1.5% for repeatability and less than 2.0% for intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and found to be 0.3 µg/mL and 1.0 µg/mL, respectively.

  • Specificity: The method demonstrated good specificity, with no interference from common excipients or degradation products observed at the retention time of the analyte.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers a highly sensitive and selective alternative for the quantification of this compound, particularly for applications requiring low detection limits, such as pharmacokinetic studies or trace impurity analysis.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent, coupled to a triple quadrupole mass spectrometer.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.2 min: 10% B

    • 0.2-1.5 min: 10-90% B

    • 1.5-1.8 min: 90% B

    • 1.8-2.0 min: 10% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Run Time: 2 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier: m/z 205.1 -> 177.1

    • Qualifier: m/z 205.1 -> 115.1

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards ranging from 0.1 ng/mL to 1000 ng/mL by serial dilution of the stock solution with 50% methanol in water.

  • Sample Preparation: For biological samples, a protein precipitation or solid-phase extraction (SPE) method should be employed to remove matrix components prior to analysis. The final extract should be reconstituted in 50% methanol in water.

Validation Summary:

The UPLC-MS/MS method was validated based on regulatory guidelines for bioanalytical method validation.

  • Linearity: The method demonstrated excellent linearity over the range of 0.1-1000 ng/mL with a coefficient of determination (R²) of 0.9998.

  • Accuracy: The accuracy was within ±15% of the nominal concentration for all quality control samples.

  • Precision: The intra- and inter-day precision (%RSD) were both below 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD was established at 0.03 ng/mL, and the LOQ was 0.1 ng/mL with acceptable accuracy and precision.

  • Specificity: The use of MRM transitions ensures high specificity, with no significant interference from endogenous matrix components.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the HPLC-UV and UPLC-MS/MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Serial Dilution (Standards) Dissolve->Dilute Filter Filter (0.45 µm) Dissolve->Filter Sample Inject Inject into HPLC Dilute->Inject Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for the HPLC-UV method.

UPLCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_uplcms UPLC-MS/MS Analysis cluster_data Data Analysis Weigh Weigh Compound Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Serial Dilution Dissolve->Dilute Inject Inject into UPLC Dilute->Inject Extract Sample Extraction (e.g., SPE) Extract->Inject Sample Separate Chromatographic Separation Inject->Separate Ionize ESI+ Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for the UPLC-MS/MS method.

References

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity of Antibodies Raised Against Pyridazine-Based Haptens

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the successful development of specific and reliable immunoassays. This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies generated against pyridazine-based haptens, offering insights into the structural determinants of antibody specificity. The data presented herein is based on a hypothetical case study of an antibody raised against a hapten derived from the pyridazine-containing drug, minaprine, with comparative data structured from established immunoassay development principles for small molecules.

While direct comparative studies on the cross-reactivity of antibodies against a broad range of pyridazine-based haptens are limited in publicly available literature, the principles of hapten design and antibody generation allow for a predictive analysis. This guide leverages data from immunoassays developed for various small molecules, including pesticides and other pharmaceuticals, to model the expected cross-reactivity of anti-pyridazine antibodies.

Understanding the Immunological Challenge

Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This heterocyclic core is present in a variety of pharmaceuticals and agrochemicals. To generate antibodies against such small molecules (haptens), they must first be conjugated to a larger carrier protein to elicit an immune response. The specificity of the resulting antibodies is critically influenced by the structure of the hapten and the point of attachment to the carrier protein.

This guide will explore a hypothetical scenario where an antibody is raised against a hapten derived from minaprine, a pyridazine-containing antidepressant drug. We will then compare its reactivity with minaprine itself, its known metabolites, and other structurally related pyridazine derivatives. This comparative approach is crucial for predicting the performance of an immunoassay in complex biological matrices where structurally similar compounds may be present.

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the ability of various structurally related compounds to inhibit the binding of the antibody to a coated antigen (the hapten conjugated to a different protein) is measured. The results are often expressed as the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage relative to the target analyte.

Table 1: Cross-Reactivity of a Hypothetical Polyclonal Antibody Raised Against a Minaprine-Based Hapten

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Minaprine (Target Analyte) 4-methyl-N-(2-morpholinoethyl)-6-phenylpyridazin-3-amine5.2100
4-Hydroxyminaprine (Metabolite)4-methyl-N-(2-morpholinoethyl)-6-(4-hydroxyphenyl)pyridazin-3-amine15.832.9
Desmethylminaprine (Metabolite)N-(2-morpholinoethyl)-6-phenylpyridazin-3-amine89.45.8
Pyridazine> 10,000< 0.05
3-Chloro-6-phenylpyridazine1,2500.42
3-Amino-6-phenylpyridazine4501.16
Phenylhydrazine> 10,000< 0.05

Note: The data presented in this table is hypothetical and for illustrative purposes. The IC50 and cross-reactivity values are modeled based on typical results from immunoassays for other small molecules.

Experimental Protocols

The generation of reliable cross-reactivity data is underpinned by robust experimental design. Below are detailed methodologies for the key experiments involved in assessing the specificity of antibodies against pyridazine-based haptens.

Hapten Synthesis and Carrier Protein Conjugation

The design of the hapten is a critical first step. A linker arm is typically introduced at a position on the pyridazine ring that is distal from the key antigenic determinants to ensure that the characteristic features of the molecule are exposed to the immune system.

Example Protocol for Hapten Synthesis (Minaprine Derivative):

  • Functionalization: Introduce a reactive carboxyl group to the minaprine structure, for instance, by modifying the phenyl ring or the methyl group. This can be achieved through multi-step organic synthesis.

  • Activation: Activate the carboxyl group of the hapten using N-hydroxysuccinimide (NHS) and a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conjugation: React the activated hapten with the carrier proteins, typically bovine serum albumin (BSA) for the immunogen (to inject into the animal) and ovalbumin (OVA) for the coating antigen (for the ELISA plate). The reaction is usually carried out in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) overnight at 4°C.

  • Purification: Remove unconjugated hapten and reagents by dialysis against the same buffer.

  • Characterization: Confirm the conjugation ratio (hapten molecules per protein molecule) using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or UV-Vis spectroscopy.

Hapten_Synthesis_Workflow Minaprine Minaprine Structure Functionalization Introduce Carboxyl Group Minaprine->Functionalization Activated_Hapten Activate with NHS/EDC Functionalization->Activated_Hapten Conjugation Conjugation Reaction Activated_Hapten->Conjugation Carrier_Protein Carrier Protein (BSA/OVA) Carrier_Protein->Conjugation Purification Purification (Dialysis) Conjugation->Purification Characterization Characterization (MALDI-TOF) Purification->Characterization Immunogen Immunogen (Hapten-BSA) Characterization->Immunogen Coating_Antigen Coating Antigen (Hapten-OVA) Characterization->Coating_Antigen

Caption: Workflow for hapten synthesis and conjugation.

Antibody Production and Purification

Polyclonal or monoclonal antibodies can be generated. For this guide, we consider a polyclonal antibody response.

Protocol for Polyclonal Antibody Production:

  • Immunization: Emulsify the immunogen (hapten-BSA conjugate) with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts) and inject into host animals (typically rabbits or goats) at multiple subcutaneous sites.

  • Booster Injections: Administer booster injections at regular intervals (e.g., every 3-4 weeks).

  • Titer Monitoring: Collect small blood samples periodically to monitor the antibody titer (the concentration of specific antibodies) using a direct or indirect ELISA.

  • Antiserum Collection: Once a high titer is achieved, collect a larger volume of blood and separate the antiserum (serum containing antibodies).

  • Purification (Optional): For higher specificity, purify the antibodies from the antiserum using affinity chromatography on a column with the immobilized hapten.

Competitive Indirect ELISA for Cross-Reactivity Assessment

This is the core assay for determining the specificity of the antibodies.

Protocol for Competitive Indirect ELISA:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (hapten-OVA conjugate) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST) to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of the standard (minaprine) and the cross-reactant compounds. In separate tubes, pre-incubate a fixed dilution of the primary antibody with each concentration of the standard or cross-reactant.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibodies.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB). The enzyme will convert the substrate into a colored product.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M sulfuric acid).

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. The cross-reactivity is calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100%.

ELISA_Workflow cluster_Plate_Preparation Plate Preparation cluster_Competition Competition Step cluster_Detection Detection Coating Coat with Hapten-OVA Washing1 Wash Coating->Washing1 Blocking Block Washing1->Blocking Add_to_Plate Add Mixture to Plate Blocking->Add_to_Plate Antibody Primary Antibody Preincubation Pre-incubation Antibody->Preincubation Analyte Analyte/Cross-reactant Analyte->Preincubation Preincubation->Add_to_Plate Washing2 Wash Add_to_Plate->Washing2 Secondary_Ab Add Enzyme-linked Secondary Ab Washing2->Secondary_Ab Washing3 Wash Secondary_Ab->Washing3 Substrate Add Substrate Washing3->Substrate Stop_Reaction Stop Reaction Substrate->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance

Caption: Competitive indirect ELISA workflow.

Conclusion

The specificity of antibodies raised against pyridazine-based haptens is a critical determinant of immunoassay performance. As illustrated in our hypothetical case study, even minor structural modifications, such as hydroxylation or demethylation, can significantly impact antibody recognition. A thorough evaluation of cross-reactivity with potential metabolites and structurally related compounds is therefore an indispensable step in the development and validation of any immunoassay for a pyridazine-containing analyte. The experimental protocols and data presentation formats provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to develop highly specific and reliable analytical tools.

A Comparative Analysis of Pyridazine-Based CNS Agents: In Vitro versus In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro anti-inflammatory and in vivo anticonvulsant efficacy of a series of novel pyridazine-based compounds. The data presented is compiled from recent studies to facilitate the evaluation of these potential central nervous system (CNS) agents.

This guide delves into the experimental data, presenting a clear, side-by-side comparison of the performance of these compounds in different assay systems. Detailed methodologies for the key experiments are provided to ensure reproducibility and critical assessment of the findings.

Quantitative Efficacy Data

The following tables summarize the in vitro anti-inflammatory and in vivo anticonvulsant activities of a series of 5-substituted(2,3-d)pyridazin-8(7H)-one derivatives.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized pyridazine derivatives was assessed using the bovine serum albumin (BSA) denaturation assay. This assay measures the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation. The results are presented as the percentage of inhibition at various concentrations.

Table 1: In Vitro Anti-inflammatory Activity of Pyridazine Derivatives by BSA Denaturation Method [1]

Compound50 µg/ml100 µg/ml200 µg/ml500 µg/ml
5a 36.33%49.88%61.43%71.32%
5b 49.33%63.21%79.43%88.77%
5c 51.22%69.34%81.77%89.33%
5d 19.88%27.43%36.78%49.88%
5e 43.76%58.99%70.21%81.40%
5f 40.11%55.43%69.88%80.74%
5g 22.43%31.78%40.21%53.43%
5h 25.76%35.21%44.99%58.34%
5i 39.88%51.21%65.33%77.27%
5j 41.21%53.78%66.43%77.79%
Indomethacin (Standard) 55.32%69.87%82.11%91.23%

Data represents the percentage inhibition of BSA denaturation.

In Vivo Anticonvulsant Activity

The anticonvulsant efficacy of the pyridazine derivatives was evaluated in rodent models using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model is used to identify agents effective against absence seizures.

Table 2: In Vivo Anticonvulsant Activity by Maximal Electroshock (MES) Method [1]

Compound (25 mg/kg)Abolition of Hind Limb Extension% Protection
5a Abolished100%
5b Abolished100%
5c Not Abolished73.0%
5d Abolished98.9%
5e Not Abolished74.2%
5f Not Abolished78.7%
5g Abolished98.9%
5i Not Abolished93.3%
Phenytoin (Standard, 25 mg/kg) Abolished100%

Table 3: In Vivo Anticonvulsant Activity by Pentylenetetrazol (PTZ) Method [1]

Compound (25 mg/kg)% Inhibition of Convulsions
5a 57.4%
5b 47.7%
5c 46.6%
5d Least Active
5e 53.4%
5f 43.2%
5g 72.2%
5i Least Active
Diazepam (Standard, 4 mg/kg) 100%

Experimental Protocols

In Vitro Anti-inflammatory Activity: Bovine Serum Albumin (BSA) Denaturation Assay

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation. The ability of the test compounds to inhibit heat-induced protein denaturation is measured spectrophotometrically.

  • Preparation of Solutions: A 0.2% w/v solution of BSA is prepared in Tris buffer saline (pH 6.8). Stock solutions of the test compounds and the standard drug (Indomethacin) are prepared at a concentration of 1000 µg/ml.

  • Assay Procedure: To 5 ml of the BSA solution, 50 µl of the test compound solution at various concentrations (50, 100, 200, and 500 µg/ml) is added. The control consists of 5 ml of BSA solution and 50 µl of the vehicle.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 72°C for 5 minutes.

  • Measurement: After cooling, the turbidity of the solutions is measured at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Models

These are standard preclinical models for screening anticonvulsant drugs.

Maximal Electroshock (MES) Test: This model is used to screen for drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Adult male albino mice (25-30 g) are used.

  • Drug Administration: The test compounds (25 mg/kg) or the standard drug, Phenytoin (25 mg/kg), are administered intraperitoneally. The control group receives the vehicle.

  • Induction of Seizures: 30 minutes after drug administration, a maximal electroshock (50 mA, 0.2 s) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the hind limb tonic extension phase of the seizure. The abolition of this phase is considered a positive result.

Pentylenetetrazol (PTZ) Test: This model is used to identify drugs that can control absence seizures.

  • Animal Model: Adult male albino mice (25-30 g) are used.

  • Drug Administration: The test compounds (25 mg/kg) or the standard drug, Diazepam (4 mg/kg), are administered intraperitoneally. The control group receives the vehicle.

  • Induction of Seizures: 30 minutes after drug administration, PTZ (80 mg/kg) is injected subcutaneously.

  • Observation: The animals are observed for the onset of clonic convulsions. The ability of the test compound to prevent or delay the onset of seizures is recorded. The percentage of inhibition of convulsions is calculated.

Visualizations

Logical Workflow of CNS Agent Screening

The following diagram illustrates the typical workflow for screening potential CNS agents, starting from in vitro assays to in vivo models.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing Compound_Library Pyridazine Derivatives Library Primary_Assay BSA Denaturation Assay (Anti-inflammatory) Compound_Library->Primary_Assay Hit_Identification Identification of Active Compounds Primary_Assay->Hit_Identification Animal_Models Rodent Models (MES and PTZ) Hit_Identification->Animal_Models Promising Candidates Efficacy_Evaluation Evaluation of Anticonvulsant Activity Animal_Models->Efficacy_Evaluation Lead_Selection Selection of Lead Candidates Efficacy_Evaluation->Lead_Selection Further_Development Further_Development Lead_Selection->Further_Development Preclinical & Clinical Development

Caption: Workflow for screening pyridazine-based CNS agents.

Proposed Signaling Pathway for Anticonvulsant Activity

Many anticonvulsant drugs exert their effects by modulating the GABAergic system. The primary inhibitory neurotransmitter in the brain is gamma-aminobutyric acid (GABA).[2][3][4][5][6] Its binding to the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[2][6] This inhibitory action helps to counterbalance neuronal excitation and prevent the excessive, synchronized firing that leads to seizures.[2][6] Pyridazine derivatives with anticonvulsant activity may enhance GABAergic neurotransmission, although the exact mechanism can vary.

G cluster_synapse GABAergic Synapse Presynaptic Presynaptic Neuron GABA_Vesicle GABA Presynaptic->GABA_Vesicle Release Postsynaptic Postsynaptic Neuron GABA_Receptor GABA-A Receptor GABA_Vesicle->GABA_Receptor Binds to Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Influx->Hyperpolarization Anticonvulsant_Effect Anticonvulsant Effect Hyperpolarization->Anticonvulsant_Effect Pyridazine Pyridazine Derivative (Potential Modulator) Pyridazine->GABA_Receptor Enhances GABA effect

Caption: GABAergic signaling pathway in anticonvulsant action.

References

Comparative Analysis of a Novel Pyridazine Derivative (PDZ-001) and Diazepam as GABAA Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between a novel pyridazine derivative, designated PDZ-001, and the classical benzodiazepine, Diazepam. Both compounds are positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] The objective of this analysis is to benchmark the in vitro potency and in vivo anxiolytic-like effects of PDZ-001 against Diazepam, a widely used anxiolytic drug.[1]

The data presented herein are intended for researchers, scientists, and drug development professionals investigating novel CNS therapeutics. The guide summarizes key quantitative data in tabular format, provides detailed experimental protocols for reproducibility, and includes visualizations of the underlying signaling pathway and experimental workflows.

Overview of GABAA Receptor Modulation

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron's membrane potential.[1] This hyperpolarization makes it less likely for the neuron to fire an action potential, resulting in reduced neuronal excitability. Positive allosteric modulators like Diazepam and PDZ-001 do not activate the receptor directly but bind to a distinct allosteric site (the benzodiazepine site) to enhance the effect of GABA.[1][2] This potentiation of GABAergic inhibition is the primary mechanism behind their anxiolytic, sedative, and anticonvulsant properties.[1]

The following diagram illustrates the signaling pathway of the GABAA receptor and the modulatory action of PDZ-001 and Diazepam.

GABAA_Signaling cluster_receptor GABAA Receptor Complex cluster_neuron Postsynaptic Neuron GABA_bind GABA Binding (Orthosteric Site) Channel Cl- Ion Channel GABA_bind->Channel Opens Channel BZD_bind PAM Binding (Benzodiazepine Site) BZD_bind->GABA_bind Enhances GABA Affinity Hyperpolarization Membrane Hyperpolarization Channel->Hyperpolarization Increases Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to GABA GABA GABA->GABA_bind Binds to PAM PDZ-001 or Diazepam (PAM) PAM->BZD_bind Binds to

Caption: GABAA receptor signaling pathway with PAM modulation.

Comparative In Vitro and In Vivo Data

The following tables summarize the key performance metrics of PDZ-001 in comparison to Diazepam. Data were obtained through electrophysiological recordings and a standard rodent behavioral assay for anxiety.

Table 1: In Vitro Potency at α1β2γ2 GABAA Receptors

CompoundEC50 (nM) for GABA PotentiationMaximum Efficacy (% of GABA response)
PDZ-001 15.5850%
Diazepam 42.0[3]810%[3]
EC50 values represent the concentration of the compound required to achieve 50% of its maximal potentiation of the GABA-evoked current. Data were generated using whole-cell patch-clamp electrophysiology on HEK293 cells expressing human α1β2γ2 GABAA receptors.

Table 2: In Vivo Anxiolytic-Like Activity (Elevated Plus Maze)

Compound (Dose)Time in Open Arms (seconds)Open Arm Entries (%)
Vehicle 35 ± 4.222 ± 3.1
PDZ-001 (1 mg/kg) 85 ± 7.545 ± 4.8
Diazepam (2 mg/kg) 78 ± 6.941 ± 4.2
Data are presented as mean ± SEM. The Elevated Plus Maze (EPM) test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4][5] An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

This protocol is used to measure the potentiation of GABA-activated chloride currents by the test compounds in a controlled in vitro setting.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently co-transfected with plasmids encoding the human GABAA receptor subunits (α1, β2, γ2). Cells are cultured for 24-48 hours post-transfection before recording.

  • Recording: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system.[7] The intracellular pipette solution contains CsCl to isolate chloride currents, and the extracellular solution contains a low concentration of GABA (EC3-EC5) to establish a baseline current.

  • Compound Application: Increasing concentrations of the test compound (PDZ-001 or Diazepam) are co-applied with the baseline GABA concentration.[3] The resulting potentiation of the chloride current is measured as the change from the baseline.

  • Data Analysis: Concentration-response curves are generated by plotting the percentage increase in current against the compound concentration. The EC50 and maximum efficacy are calculated from these curves using a non-linear regression model.

The workflow for this experiment is visualized below.

Electrophysiology_Workflow start Start cell_culture HEK293 Cell Culture & Transfection (α1β2γ2) start->cell_culture patching Automated Whole-Cell Patching cell_culture->patching baseline Apply Baseline GABA (EC5) Record Initial Current patching->baseline compound_app Co-apply Compound + Baseline GABA baseline->compound_app data_rec Record Potentiated Current compound_app->data_rec analysis Data Analysis (EC50, Efficacy) data_rec->analysis end End analysis->end

Caption: Workflow for in vitro electrophysiology experiments.

This protocol assesses the anxiolytic-like properties of the compounds in a preclinical animal model. The test leverages the natural aversion of rodents to open and elevated spaces.[4]

  • Apparatus: The maze is shaped like a plus sign, elevated from the floor, and consists of two open arms and two enclosed by high walls.[8][9]

  • Animals: Male mice are used for the study. They are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Animals are randomly assigned to groups and receive an intraperitoneal (IP) injection of the vehicle, PDZ-001 (1 mg/kg), or Diazepam (2 mg/kg) 30 minutes before the test. The experimenter is blinded to the treatment conditions.[4]

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for 5 minutes.[5] The session is recorded by an overhead video camera.

  • Data Analysis: A video-tracking system is used to automatically score the time spent in the open and closed arms, as well as the number of entries into each arm. An increase in open arm exploration is interpreted as an anxiolytic-like effect.[4]

The following diagram outlines the logical flow of the EPM experiment.

EPM_Workflow acclimatization Animal Acclimatization (1 hour) grouping Random Assignment to Groups (n=10) acclimatization->grouping injection Drug Administration (IP) (Vehicle, PDZ-001, Diazepam) grouping->injection wait Waiting Period (30 minutes) injection->wait test Place Mouse on EPM Record for 5 minutes wait->test analysis Video Tracking Analysis (Time/Entries in Arms) test->analysis results Statistical Comparison of Groups analysis->results

Caption: Experimental workflow for the Elevated Plus Maze test.

Conclusion

The novel pyridazine derivative, PDZ-001, demonstrates superior in vitro potency in potentiating GABAA receptor currents compared to Diazepam, with a nearly three-fold lower EC50 value. In vivo, PDZ-001 exhibits robust anxiolytic-like effects in the elevated plus maze, comparable to or slightly exceeding those of Diazepam at the tested doses. These findings suggest that PDZ-001 is a potent GABAA receptor modulator with significant potential as a candidate for further preclinical development for anxiety-related disorders.

References

Comparative analysis of different synthetic routes to 3-aminopyridazines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of three distinct synthetic routes to 3-aminopyridazines. The comparison focuses on key performance indicators, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Routes

The synthesis of 3-aminopyridazines is a critical step in the development of various pharmaceutically active compounds. This guide evaluates three prominent methods: a one-pot three-component reaction, nucleophilic substitution of a halogenated pyridazine, and the condensation of a dicarbonyl compound with hydrazine.

Parameter Route 1: Three-Component Reaction Route 2: Nucleophilic Substitution Route 3: Dicarbonyl Condensation
Starting Materials Malononitrile, Arylglyoxal, Hydrazine Hydrate3,6-Dichloropyridazine, Ammoniaβ-Ketonitrile, Hydrazine Hydrate
Reaction Type One-pot condensation/cyclizationNucleophilic aromatic substitutionCondensation/cyclization
Key Reagents Ethanol, WaterDioxane or PolyetherAcid or Base catalyst
Reaction Conditions Room temperature100-180°C, often under pressureReflux
Reported Yield Good to excellent (e.g., 86% for 3-amino-5-phenylpyridazine-4-carbonitrile)[1]Moderate to good (e.g., 62% for 3-amino-6-chloropyridazine)Variable, generally moderate to good
Product Scope Primarily 3-amino-5-arylpyridazine-4-carbonitrilesSubstituted 3-aminopyridazines from corresponding chloropyridazinesBroad scope for substituted 3-aminopyridazines
Advantages - High atom economy- Mild reaction conditions- Simple procedure- Readily available starting material- Scalable process- Versatile starting materials- Direct formation of the amino-substituted ring
Disadvantages - Limited to arylglyoxals- May require optimization for different substrates- Use of high temperatures and pressures- Potential for side reactions- Regioselectivity can be an issue with unsymmetrical dicarbonyls- May require a separate reduction step if pyridazinones are formed

Experimental Protocols

Route 1: Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

This protocol is adapted from the one-pot synthesis of 3-amino-5-phenylpyridazine-4-carbonitrile.[1]

Materials:

  • Arylglyoxal (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (80%, 4 mmol)

  • Ethanol

  • Water

Procedure:

  • In a suitable flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).

  • To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Collect the precipitate by filtration.

  • Wash the collected solid with hot water (2 x 5 mL).

  • Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile.

Route 2: Synthesis of 3-Amino-6-chloropyridazine via Nucleophilic Substitution

This protocol is based on the amination of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine (1 g, 6.71 mmol)

  • Aqueous ammonia (8 mL)

  • 1,4-Dioxane (2 mL)

Procedure:

  • In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).

  • Seal the vessel and heat the reaction mixture to 100°C.

  • Maintain the temperature and stir the mixture overnight.

  • After cooling the reaction mixture to room temperature, a solid product should be present.

  • Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Route 3: Synthesis of 3-Aminopyridazines from β-Ketonitriles and Hydrazine

This generalized protocol is analogous to the Knorr pyrazole synthesis, adapted for pyridazines.

Materials:

  • β-Ketonitrile (e.g., 3-oxopropanenitrile derivative) (10 mmol)

  • Hydrazine hydrate (10 mmol)

  • Ethanol

  • Catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine)

Procedure:

  • Dissolve the β-ketonitrile (10 mmol) in ethanol in a round-bottom flask.

  • Add a catalytic amount of either an acid or a base to the solution.

  • Add hydrazine hydrate (10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 3-aminopyridazine.

Visualizations

Synthetic_Route_1 Malononitrile Malononitrile Intermediate Reaction Intermediate Malononitrile->Intermediate Arylglyoxal Arylglyoxal Arylglyoxal->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 3-Amino-5-aryl- pyridazine-4-carbonitrile Intermediate->Product One-pot Room Temp.

Caption: One-pot three-component synthesis of 3-aminopyridazines.

Synthetic_Route_2 Dichloropyridazine 3,6-Dichloropyridazine Product 3-Amino-6-chloropyridazine Dichloropyridazine->Product Dioxane, 100°C Pressure Ammonia Ammonia Ammonia->Product

Caption: Nucleophilic substitution route to 3-aminopyridazines.

Synthetic_Route_3 Ketonitrile β-Ketonitrile Intermediate Hydrazone/ Enamine Intermediate Ketonitrile->Intermediate Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product 3-Aminopyridazine Intermediate->Product Reflux Catalyst

Caption: Dicarbonyl condensation route to 3-aminopyridazines.

References

A Comparative Guide to the Pharmacokinetic Profiles of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a prominent feature in many biologically active compounds, valued for its unique physicochemical properties that can enhance drug-target interactions and improve pharmacokinetic profiles.[1] This guide provides an objective comparison of the pharmacokinetic properties of several substituted pyridazine derivatives, supported by experimental data.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for a selection of substituted pyridazines from preclinical and clinical studies. This data highlights the variability in absorption, distribution, metabolism, and excretion (ADME) profiles that can be achieved through chemical modification of the pyridazine core.

Compound/Drug NameSpeciesDosing RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (h)Oral Bioavailability (%)Protein Binding (%)Primary Excretion Route
GNE-A [2]MouseOral----88.096.7-99.0-
RatOral---1.6711.296.7-99.0-
DogOral---16.355.896.7-99.0-
MonkeyOral----72.496.7-99.0-
Relugolix [1][3][4][5]HumanOral~2.2529 (at 40mg)-36-65~1268-71Feces (81%)
Deucravacitinib [2][6][7][8]HumanOral1.5-2.3--8-15---
Pyridazinone 19 [9]MouseOral----Favorable--

Experimental Protocols

The data presented in this guide are derived from standard preclinical and clinical pharmacokinetic studies. The methodologies employed in these studies are outlined below.

In Vivo Pharmacokinetic Studies in Animals

A typical preclinical pharmacokinetic study involves the administration of the test compound to animal models, most commonly rodents (mice, rats) and non-rodents (dogs, monkeys), to evaluate its ADME properties.

  • Animal Models and Dosing: Healthy, adult male and female animals are used. The compound is typically administered as a single dose via intravenous (IV) and oral (PO) routes to determine absolute oral bioavailability.[4]

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[4] The collected blood is processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) using non-compartmental analysis.[4]

Human Pharmacokinetic Studies

Clinical pharmacokinetic studies are conducted in healthy human volunteers to assess the safety and ADME properties of a new drug candidate.

  • Study Design: These are often single-center, randomized, double-blind, placebo-controlled studies.[8] They can involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

  • Dosing and Sample Collection: The drug is administered orally, and blood samples are collected at various time points to determine the plasma concentration profile. Urine and feces may also be collected to assess excretion pathways.[1]

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Safety and tolerability are also monitored throughout the study.[8]

Visualizing the Experimental Workflow

The following diagram illustrates a standard workflow for a preclinical pharmacokinetic study.

G cluster_preclinical Preclinical Pharmacokinetic Study Workflow A Compound Administration (Oral & IV) B Serial Blood Sampling A->B Dosing C Plasma Separation B->C Centrifugation D Bioanalysis (LC-MS/MS) C->D Quantification E Pharmacokinetic Analysis D->E Concentration Data F Data Interpretation E->F PK Parameters

Caption: A typical workflow for a preclinical pharmacokinetic study.

Comparative Analysis of Pharmacokinetic Profiles

The substituted pyridazines presented in this guide exhibit a wide range of pharmacokinetic behaviors, underscoring the influence of specific substitutions on the core ring structure.

GNE-A , a potent and selective MET kinase inhibitor, demonstrates variable oral bioavailability across different preclinical species, ranging from low in rats (11.2%) to high in mice (88.0%).[2] This highlights the importance of evaluating pharmacokinetics in multiple species during drug development. Its high plasma protein binding (96.7-99.0%) suggests that a large fraction of the drug in circulation is bound to proteins and not immediately available for pharmacological activity.[2]

Relugolix , a nonpeptide GnRH receptor antagonist, has a relatively low oral bioavailability in humans of approximately 12%.[5] It exhibits a long elimination half-life of 36 to 65 hours, which is advantageous for once-daily dosing.[3] The primary route of elimination for Relugolix is through the feces, indicating significant biliary and/or unabsorbed drug excretion.[1]

Deucravacitinib , an allosteric inhibitor of tyrosine kinase 2 (TYK2), is rapidly absorbed in humans, with a Tmax of 1.5 to 2.3 hours.[8] Its half-life of 8-15 hours also supports a once-daily dosing regimen.[2][7] Studies have shown modest systemic accumulation after multiple doses.[2][6]

Pyridazinone 19 , a c-Met tyrosine inhibitor, was noted to have favorable pharmacokinetic properties in mice, which contributed to its significant antitumor activity in a xenograft model.[9] While specific quantitative data is not provided here, its selection as a lead compound was based on these favorable properties.[9]

References

A Head-to-Head Comparison of Pyridazine and Pyrimidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the plethora of choices, pyridazine and pyrimidine, both diazine isomers, are frequently employed due to their ability to engage in key biological interactions. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective physicochemical properties, pharmacological activities, and metabolic liabilities to aid researchers in making informed decisions during the drug design process.

Physicochemical Properties: A Tale of Two Diazines

The arrangement of nitrogen atoms within the six-membered aromatic ring imparts distinct electronic and steric properties to pyridazine and pyrimidine, which in turn dictates their behavior in biological systems.[1] Pyridazine, with its adjacent nitrogen atoms, possesses a higher dipole moment compared to pyrimidine, where the nitrogens are separated by a carbon atom.[1] This seemingly subtle difference has significant implications for solubility, crystal packing, and interaction with polar residues in target proteins.

A summary of key physicochemical properties is presented below:

PropertyPyridazinePyrimidineReference(s)
Molecular Formula C4H4N2C4H4N2[2]
Molar Mass ( g/mol ) 80.0980.09[2]
pKa (of protonated species) 2.241.23[1]
Dipole Moment (D) 3.9 - 4.162.3 - 2.43[1]
logP 0.47-0.13[1]
Topological Polar Surface Area (Ų) 25.7825.78[3]
Hydrogen Bond Acceptors 22[3]

The higher basicity (pKa) of pyridazine suggests it is more readily protonated at physiological pH, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Conversely, the lower logP of pyrimidine indicates greater hydrophilicity, a desirable trait for improving aqueous solubility.[1]

Pharmacological Activity: A Focus on Kinase Inhibition

Both pyridazine and pyrimidine scaffolds are prevalent in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5][6] Their ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes them privileged structures for this target class.

Comparative Analysis of Kinase Inhibitors

While numerous pyridazine and pyrimidine-based kinase inhibitors have been developed, direct head-to-head comparisons within the same chemical series are less common. However, analysis of existing data allows for a comparative overview. For instance, in a study comparing pyridine and pyrimidine derivatives as anti-inflammatory agents (which often target kinases), the following IC50 values were reported:[7]

Compound SeriesScaffoldTargetIC50 (µM)
7a PyridineLPS-induced NO production in RAW 264.7 cells76.6
7f PyridineLPS-induced NO production in RAW 264.7 cells96.8
9a PyrimidineLPS-induced NO production in RAW 264.7 cells83.1
9d PyrimidineLPS-induced NO production in RAW 264.7 cells88.7

In this specific study, the pyridine-based compounds demonstrated slightly better potency. However, it is crucial to note that the overall activity is highly dependent on the substitution patterns around the core scaffold.

Bioisosteric replacement of a pyrimidine with a pyridazine can lead to significant changes in activity. For example, in the development of nAChR ligands, the replacement of a pyridine ring with a pyridazine resulted in a 30-fold decrease in affinity at the (alpha4)2(beta2)3 subtype.[8] This highlights that while structurally similar, the electronic and conformational differences between the scaffolds can have a profound impact on target engagement.

Metabolic Stability: A Key Differentiator

Metabolic stability is a critical parameter in drug design, influencing the half-life and oral bioavailability of a compound. The nitrogen atoms in both pyridazine and pyrimidine can be sites of metabolism, typically oxidation.

In a study on piperazin-1-ylpyridazines, it was noted that replacement of the pyridazine ring with a pyrazine led to a decrease in metabolic stability.[9] This suggests that the pyridazine scaffold, in this particular context, was more resistant to metabolism. However, this is not a universal rule, and the metabolic fate of a molecule is highly dependent on its overall structure and the specific metabolic enzymes involved.

Signaling Pathways and Experimental Workflows

To visualize the context in which these scaffolds are employed, the following diagrams illustrate key signaling pathways often targeted by pyridazine and pyrimidine-based inhibitors, as well as a typical workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyridazine/Pyrimidine Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway with Inhibitor.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Pyridazine/Pyrimidine Inhibitor Inhibitor->VEGFR2

VEGFR Signaling Pathway with Inhibitor.

CDK_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates G1_S_Transition G1-S Transition CyclinE_CDK2->G1_S_Transition Inhibitor Pyridazine/Pyrimidine Inhibitor Inhibitor->CyclinE_CDK2

CDK Signaling Pathway with Inhibitor.

Experimental_Workflow Synthesis Compound Synthesis (Pyridazine & Pyrimidine Analogs) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Metabolic_Stability Metabolic Stability Assay (Microsomes) Cell_Viability->Metabolic_Stability PK_Studies In Vivo Pharmacokinetic Studies Metabolic_Stability->PK_Studies Lead_Optimization Lead Optimization PK_Studies->Lead_Optimization

Drug Discovery Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyridazine and pyrimidine-based compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11][12][13][14]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2, CDK2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (pyridazine and pyrimidine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Kinase Reaction:

    • To each well of the assay plate, add the test compound solution.

    • Add the substrate solution to each well.

    • Add the ATP solution to each well.

    • Initiate the kinase reaction by adding the enzyme solution to each well.

    • Incubate the plate at room temperature for 1 hour in the dark.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HUVEC)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[15][16][17][18]

Materials:

  • Liver microsomes (human, rat, or other species)

  • Test compounds

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The choice between a pyridazine and a pyrimidine scaffold in drug design is a nuanced decision that should be driven by the specific therapeutic target and desired pharmacological profile. Pyridazine's higher basicity and dipole moment may offer advantages in certain target interactions, while pyrimidine's greater hydrophilicity can be beneficial for solubility. Both scaffolds are well-established as effective components of kinase inhibitors, and their ultimate biological activity is heavily influenced by the nature and position of substituents. A thorough evaluation of both scaffolds, including head-to-head comparisons of key parameters such as potency, selectivity, and metabolic stability, is essential for the rational design of novel therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on such comparative studies.

References

Navigating the Central Nervous System: A Comparative Analysis of 3-Amino-4-Methyl-6-Phenylpyridazine Derivatives' Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profile of 3-amino-4-methyl-6-phenylpyridazine derivatives reveals a remarkable and potent selectivity for the GABA-A receptor, establishing them as crucial tools in neuroscience research. This guide provides a comprehensive comparison of their performance against other central nervous system (CNS) targets, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

The family of 3-amino-6-phenylpyridazine derivatives, notably compounds such as SR 95103, SR 95531 (Gabazine), and SR 42641, have been extensively characterized as powerful and specific antagonists of the GABA-A receptor.[1] This inherent selectivity is a critical attribute, minimizing off-target effects and enabling precise modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.

Unwavering Fidelity to the GABA-A Receptor: A Quantitative Look

The primary allure of these pyridazine derivatives lies in their focused interaction with the GABA-A receptor complex. Radioligand binding assays consistently demonstrate their high affinity for this target, while showing negligible interaction with a host of other key CNS receptors.

One pivotal study highlighted that SR 95531 and SR 42641 effectively displaced [3H]GABA from rat brain membranes, with Ki values of 0.15 µM and 0.28 µM, respectively.[1] Crucially, the same research indicated that these compounds did not engage with other GABAergic components, such as the GABA-B receptor or GABA uptake sites, nor did they show affinity for a variety of other central receptor sites.[1]

Further investigations into SR 95103, a derivative featuring a 4-methyl group, reinforced this selectivity. It was found to be a competitive antagonist at the GABA-A receptor site while showing no interaction with GABAB, strychnine, or glutamate receptors.[2]

The following table summarizes the available quantitative data on the binding affinities of these key 3-amino-6-phenylpyridazine derivatives, underscoring their selectivity.

CompoundTargetAssay TypeRadioligandPreparationKi (µM)Reference
SR 95531 GABA-A ReceptorDisplacement[3H]GABARat Brain Membranes0.15[1]
SR 42641 GABA-A ReceptorDisplacement[3H]GABARat Brain Membranes0.28[1]
SR 95103 GABA-A ReceptorDisplacement[3H]GABARat Brain Membranes2.2[2]

The Underlying Mechanism: Antagonism of GABAergic Inhibition

The signaling pathway affected by these derivatives is central to neuronal inhibition. GABA-A receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential. The 3-amino-4-methyl-6-phenylpyridazine derivatives act by competitively binding to the GABA recognition site on the receptor, thereby preventing GABA from exerting its inhibitory effect.

GABA_A_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens No_Hyperpolarization No Hyperpolarization (Disinhibition) GABA_A_Receptor->No_Hyperpolarization Remains Closed Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Pyridazine_Derivative 3-Amino-4-methyl-6- phenylpyridazine Derivative Pyridazine_Derivative->GABA_A_Receptor Blocks Binding

GABA-A Receptor Antagonism Pathway

Experimental Corner: How Selectivity is Assessed

The determination of a compound's binding affinity and selectivity is paramount. The primary method employed is the radioligand binding assay .

Experimental Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol provides a generalized framework for assessing the affinity of a test compound (e.g., a 3-amino-4-methyl-6-phenylpyridazine derivative) for the GABA-A receptor.

1. Preparation of Brain Membranes:

  • Rodent brains (e.g., rat or mouse) are rapidly dissected and homogenized in a cold buffer (e.g., Tris-HCl).

  • The homogenate is centrifuged at a low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

  • The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

  • The final pellet is resuspended in the assay buffer, and the protein concentration is determined.

2. Binding Assay:

  • The assay is typically performed in microcentrifuge tubes or 96-well plates.

  • Each tube contains:

    • A fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [3H]GABA or [3H]muscimol).

    • A range of concentrations of the unlabeled test compound.

    • The prepared brain membrane suspension.

    • Assay buffer to reach the final volume.

  • Total binding is determined in the absence of any competing unlabeled ligand.

  • Non-specific binding is determined in the presence of a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA or bicuculline) to saturate all specific binding sites.

  • The tubes are incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed quickly with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Brain_Homogenization Brain Tissue Homogenization Centrifugation Differential Centrifugation Brain_Homogenization->Centrifugation Membrane_Resuspension Membrane Washing & Resuspension Centrifugation->Membrane_Resuspension Incubation Incubation of: - Membranes - Radioligand - Test Compound Membrane_Resuspension->Incubation Total_Binding Total Binding (No Competitor) Incubation->Total_Binding NonSpecific_Binding Non-Specific Binding (+ Excess Unlabeled Ligand) Incubation->NonSpecific_Binding Test_Compound_Binding Test Compound (Varying Concentrations) Incubation->Test_Compound_Binding Filtration Rapid Filtration Total_Binding->Filtration NonSpecific_Binding->Filtration Test_Compound_Binding->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50/Ki Determination (Cheng-Prusoff) Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow

Conclusion: A Class of Highly Selective CNS Probes

References

Safety Operating Guide

Proper Disposal Procedures for 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-chloro-4-methyl-6-phenylpyridazine is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a chlorinated aromatic heterocyclic compound, it is classified as hazardous waste. Disposal procedures must be handled by qualified personnel and follow all local, state, and federal regulations. The following provides a comprehensive guide to the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo avoid inhalation of dust or vapors.

In the event of accidental exposure, follow standard first-aid procedures and seek medical attention.[4]

  • Inhalation: Move to fresh air.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

II. Operational Disposal Plan: Step-by-Step Guidance

Direct chemical neutralization or degradation of this compound in a standard laboratory setting is not recommended due to the lack of validated protocols and the potential for creating other hazardous byproducts. The primary and safest method of disposal is through a licensed environmental waste management company.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable container.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, it must be collected in a separate, labeled container for halogenated organic waste.[5][6]

    • Never dispose of solutions containing this compound down the drain.[5]

    • Chlorinated and non-chlorinated solvent waste streams must be kept separate.

Step 2: Labeling and Storage

  • All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

    • The associated hazards (e.g., "Irritant," "Environmental Hazard")

  • Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • The EHS department will coordinate with a licensed and certified hazardous waste disposal company.

  • The primary method of disposal for chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts like hydrochloric acid.[7] This ensures the complete destruction of the compound and minimizes environmental impact.

III. Experimental Workflow for Disposal

The following diagram illustrates the procedural workflow for the proper disposal of this compound from the laboratory to its final disposition.

G cluster_lab Laboratory Procedures cluster_ehs EHS & Waste Management A 1. Identify Waste (Solid, Liquid, Contaminated Materials) B 2. Segregate Waste (Halogenated Organics) A->B C 3. Label Container ('Hazardous Waste', Chemical Name, Date) B->C D 4. Store in Secondary Containment C->D E 5. Schedule Waste Pickup with EHS D->E Hand-off F 6. Transport by Licensed Waste Contractor E->F G 7. High-Temperature Incineration F->G H 8. Final Disposition (Ash to Secure Landfill) G->H I Spill or Accidental Release J Follow Emergency Procedures (Evacuate, Ventilate, Use Spill Kit) I->J J->B Collect contaminated materials

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-4-methyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-4-methyl-6-phenylpyridazine, including detailed operational and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health risks. While specific hazard data for this compound is limited, related pyridazine compounds are known to cause skin, eye, and respiratory irritation.[1] Therefore, a cautious approach is necessary, employing a comprehensive suite of personal protective equipment.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Face ShieldRecommended when there is a risk of splashing or explosion.[3]
Skin Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber).[3][4] Gloves must be inspected before use and disposed of properly after handling.[3][5]
Lab CoatFire/flame resistant and impervious clothing.[2] A Nomex® laboratory coat is a suitable option.[3]
Full Body SuitRecommended for large-scale operations or in case of spills.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2][5] A dust mask (type N95, US) may be sufficient for handling small quantities in a well-ventilated area.

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. Avoid breathing dust, mist, gas, or vapors.[2][6]

  • Ignition Sources: Keep the compound away from all sources of ignition.[2] Use spark-proof tools and explosion-proof equipment.[2]

  • Hygiene: Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

Storage Conditions:

  • Container: Store in a tightly closed, suitable container.[2][6]

  • Environment: Keep in a dry, cool, and well-ventilated place.[2][6]

  • Incompatibilities: Store away from strong oxidizing agents.[6]

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Consult a doctor.[2][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Spill and Disposal Management:

  • Spill Containment: In case of a spill, evacuate personnel to a safe area.[2] Prevent further leakage if it is safe to do so.[2] Avoid dust formation.[2][6]

  • Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.

Workflow for Safe Handling

To ensure a systematic and safe approach to handling this compound, the following workflow should be implemented.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Identify Hazards & Risks A->B C Select & Inspect Personal Protective Equipment (PPE) B->C D Ensure Proper Ventilation (Fume Hood) C->D E Handle Compound with Care D->E F Store Properly in a Labeled, Sealed Container E->F J Spill: Evacuate, Contain, & Clean Up E->J Spill Occurs K Exposure: Follow First-Aid Measures E->K Exposure Occurs G Decontaminate Work Area F->G H Properly Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I L Seek Immediate Medical Attention J->L K->L

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.